molecular formula C18H15NO2 B1609096 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 667437-23-2

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1609096
CAS No.: 667437-23-2
M. Wt: 277.3 g/mol
InChI Key: SZBKZVCWKRMVSR-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a multi-aromatic ring system, making it a valuable scaffold for designing potent histone deacetylase (HDAC) inhibitors, which are a prominent target in anticancer research . The structural motif of 2-substituted phenylquinoline-4-carboxylic acid is frequently employed as a cap group in HDAC inhibitor design, where it facilitates crucial hydrophobic interactions at the active site of the enzyme . Furthermore, derivatives of quinoline-4-carboxylic acid have demonstrated notable antioxidant activity in studies, with the ability to donate hydrogen radicals and exhibit a higher percentage of inhibition in assays such as DPPH when compared to precursor molecules like isatin . The synthesis of this compound and its analogs is typically achieved via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone . Researchers can leverage this chemical entity as a key intermediate for further structural elaboration or as a lead compound in investigative studies focused on oncology and oxidative stress. This product is intended for research purposes and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBKZVCWKRMVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396441
Record name 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-23-2
Record name 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 667437-23-2), a substituted cinchoninic acid derivative. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., analogs of osanetant and talnetant) and potential antimalarial agents.

The guide details the Pfitzinger reaction pathway for its synthesis, providing a self-validating experimental protocol, expected physicochemical properties, and structural characterization data. It is designed for organic chemists and pharmaceutical researchers requiring high-purity synthesis and functionalization strategies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound is characterized by a quinoline core substituted with a methyl group at the 6-position and an ortho-tolyl group at the 2-position. The steric hindrance introduced by the ortho-methyl group on the phenyl ring is a key structural feature influencing binding affinity in biological targets.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 667437-23-2
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol
LogP (Predicted) ~4.98
pKa (Predicted) ~3.8 (Carboxylic acid), ~4.5 (Quinoline N)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
MDL Number MFCD03420005

Synthetic Pathway: The Pfitzinger Reaction[2][8][9][11][12][13]

The most robust route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction . This condensation involves the reaction of a substituted isatin with a ketone containing an


-methylene group under strong alkaline conditions.[1]
Reaction Logic[8][13]
  • Nucleophilic Attack: The base (KOH) hydrolyzes 5-methylisatin to the isatinate (keto-acid) intermediate.

  • Condensation: The ketone (2'-methylacetophenone) undergoes an aldol-type condensation with the keto-carbonyl of the isatinate.

  • Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline core.

Pathway Visualization

PfitzingerSynthesis Figure 1: Mechanistic Pathway of Pfitzinger Synthesis for CAS 667437-23-2 Isatin 5-Methylisatin (Precursor A) Isatinate Isatinate Salt (Ring Opening) Isatin->Isatinate Hydrolysis (Reflux) Ketone 2'-Methylacetophenone (Precursor B) Aldol Aldol Intermediate Ketone->Aldol Base 33% KOH (aq) Base->Isatinate Isatinate->Aldol + Ketone Product 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Aldol->Product Cyclization & -H2O

[13]

Experimental Protocol

Safety Warning: This procedure involves corrosive bases (KOH) and glacial acetic acid. Perform all operations in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Materials
  • 5-Methylisatin: 1.61 g (10.0 mmol)

  • 2'-Methylacetophenone: 1.48 g (11.0 mmol, 1.1 eq)

  • Potassium Hydroxide (KOH): 33% aqueous solution (20 mL)

  • Ethanol (Absolute): 20 mL

  • Glacial Acetic Acid: For acidification[2]

Step-by-Step Methodology
  • Isatinate Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-methylisatin (1.61 g) in 33% aqueous KOH (20 mL).

    • Heat gently to ~50°C until the orange solid dissolves and the solution turns yellow (indicating ring opening to the isatinate).

  • Condensation:

    • Add 2'-methylacetophenone (1.48 g) dissolved in ethanol (20 mL) to the reaction mixture.

    • Critical Step: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 85°C) for 12–16 hours .

    • Observation: The solution may darken slightly; this is normal.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a beaker and place in an ice bath.

    • Acidification: Slowly add glacial acetic acid dropwise with vigorous stirring. Monitor pH until it reaches ~4.0.[2]

    • Precipitation: A voluminous white to pale-yellow precipitate will form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.[3]

    • Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acetic acid.

    • Wash with a small amount of cold ethanol (5 mL) to remove unreacted ketone.

    • Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or glacial acetic acid to obtain analytical grade crystals.

    • Dry in a vacuum oven at 60°C for 6 hours.

Workflow Diagram

WorkupFlow Figure 2: Isolation and Purification Workflow Step1 Reflux Mixture (12-16h @ 85°C) Step2 Cool to RT & Ice Bath Step1->Step2 Step3 Acidify with Glacial AcOH (Target pH 4.0) Step2->Step3 Step4 Vacuum Filtration Step3->Step4 Step5 Wash (H2O + Cold EtOH) Step4->Step5 Step6 Recrystallization (EtOH/DMF) Step5->Step6

Characterization & Validation

To validate the synthesis of CAS 667437-23-2, the following spectral signatures must be confirmed.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
  • Carboxylic Acid: Broad singlet at δ 13.5–14.0 ppm (1H, COOH).

  • Quinoline H3: Singlet at δ 8.0–8.2 ppm (Characteristic of Pfitzinger products).

  • Aromatic Region: Multiplets between δ 7.3–8.5 ppm corresponding to the quinoline and phenyl ring protons.

  • Methyl Groups:

    • Singlet at δ ~2.5 ppm (3H, 6-Methyl on quinoline).

    • Singlet at δ ~2.3 ppm (3H, 2-Methyl on phenyl ring).

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): Calculated m/z = 278.11; Observed m/z = 278.1 ± 0.2.

  • Negative Mode (M-H): Calculated m/z = 276.10.

Applications in Drug Discovery

NK3 Receptor Antagonism

This compound shares the core pharmacophore with Osanetant and Talnetant . The 2-phenylquinoline-4-carboxamide scaffold is essential for binding to the Neurokinin-3 receptor.

  • Structure-Activity Relationship (SAR): The 4-carboxylic acid moiety serves as a handle for amidation. Converting this acid to a chiral amide (e.g., with (S)-1-phenylethylamine) typically increases potency.

  • Steric Lock: The ortho-methyl group on the 2-phenyl ring restricts rotation, potentially locking the biaryl system into a bioactive conformation favored by the receptor pocket.

Antimalarial Activity

Substituted cinchoninic acids are precursors to quinoline-methanol antimalarials. The 2-aryl substitution pattern mimics aspects of the quinine scaffold, providing a starting point for lipophilic side-chain attachment.

References

  • Hit2Lead. this compound | CAS# 667437-23-2.[4] Retrieved from

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Sigma-Aldrich. 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (Isomer Reference). Retrieved from

  • Al-Qawasmeh, R. A., et al. (2012).[5] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[6][7][8] Acta Crystallographica Section E.

Sources

A Technical Guide to Investigating the Mechanism of Action of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid represents a novel investigational molecule within the broader class of 2-aryl-quinoline-4-carboxylic acids. While direct biological data for this specific compound is not yet publicly available, its structural motif is present in numerous compounds with significant and diverse pharmacological activities.[1][2][3] This guide serves as a technical and strategic framework for researchers and drug development professionals aiming to elucidate its mechanism of action. We will explore the most probable molecular targets based on structure-activity relationships within the quinoline-4-carboxylic acid class, provide detailed experimental protocols for target validation and pathway analysis, and present a logical workflow for a comprehensive investigation.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline core, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1][2] The addition of a carboxylic acid at the 4-position creates the quinoline-4-carboxylic acid class, which has demonstrated a vast range of biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[3][4]

The specific compound, this compound, possesses three key features that inform our investigative strategy:

  • The Quinoline Core: Provides a rigid, aromatic backbone capable of diverse interactions with biological macromolecules.

  • The 4-Carboxylic Acid: A critical functional group, often acting as a key hydrogen bond donor/acceptor or forming crucial salt bridge interactions within enzyme active sites.[5]

  • The 2-Aryl Group (2-methylphenyl): This substitution significantly influences the compound's steric and electronic properties, driving specificity for particular protein targets.

Given the lack of specific data, our approach will be to formulate hypotheses based on the known mechanisms of structurally related molecules.

Potential Mechanisms of Action & Hypothesized Targets

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been shown to interact with several key cellular targets. The most plausible hypotheses for the mechanism of action of our lead compound fall into the categories of anti-proliferative and anti-inflammatory pathways.

Hypothesis A: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the production of nucleotides required for DNA and RNA synthesis.[5] Its inhibition leads to pyrimidine depletion and a halt in cell cycle progression, making it a validated target in cancer and autoimmune diseases.[5] The well-known DHODH inhibitor Brequinar features a quinoline-4-carboxylic acid core, where the carboxylate group forms essential interactions with key residues in the enzyme's binding pocket.[5]

Signaling Pathway: DHODH Inhibition

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_drug Mechanism of Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Nucleotides Pyrimidines (dUTP, dCTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA_RNA->Cell Cycle Arrest (S-Phase) Compound 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid DHODH_Target DHODH Compound->DHODH_Target Binds & Inhibits DHODH_Target->Orotate

Caption: Putative mechanism of DHODH inhibition.

Hypothesis B: Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers. It plays a key role in cell proliferation, survival, and angiogenesis. Certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of STAT3, representing a promising anticancer mechanism.[1]

Hypothesis C: Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as an important class of anticancer agents. The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully used as a "cap" group in the design of novel HDAC inhibitors, where it forms hydrophobic interactions with residues at the active site entrance.[6]

An Integrated Workflow for Mechanism of Action Deconvolution

To systematically test these hypotheses, a multi-stage experimental plan is proposed. This workflow begins with broad phenotypic screening and progresses to specific target engagement and downstream pathway analysis.

Experimental Workflow Diagram

MOA_Workflow A Stage 1: Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) B Stage 2: Primary Target Class Identification (Enzyme Panels, Receptor Panels) A->B Identify sensitive cell lines C Hypothesis A Testing: DHODH Inhibition Assays B->C Narrow down potential targets D Hypothesis B Testing: STAT3 Phosphorylation Assay B->D Narrow down potential targets E Hypothesis C Testing: HDAC Activity Assay B->E Narrow down potential targets F Stage 3: Target Engagement Validation (Cellular Thermal Shift Assay - CETSA) C->F If positive D->F If positive E->F If positive G Stage 4: Downstream Pathway Analysis (Western Blot, qPCR, Metabolomics) F->G Confirm target binding in cells H Mechanism Confirmed G->H Validate downstream effects

Caption: A staged approach to MOA identification.

Key Experimental Protocols

The following protocols are designed to be self-validating systems to test the primary hypotheses.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

This protocol determines if the compound directly inhibits the enzymatic activity of human DHODH.

Principle: This assay measures the rate of reduction of a dye (DCIP) by DHODH as it oxidizes dihydroorotate to orotate. An inhibitor will slow down the rate of dye reduction.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

    • Recombinant human DHODH enzyme (e.g., 50 nM final concentration).

    • Substrates: Coenzyme Q (CoQ10, 100 µM final) and Dihydroorotate (200 µM final).

    • Detection Reagent: 2,6-dichloroindophenol (DCIP, 120 µM final).

    • Test Compound: Serially dilute this compound from 100 µM to 1 nM in DMSO. Prepare a known inhibitor (e.g., Brequinar) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted test compound or control to appropriate wells.

    • Add 178 µL of Assay Buffer containing DHODH enzyme and CoQ10.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of a substrate mix containing Dihydroorotate and DCIP.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 20 minutes using a plate reader. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality & Validation: A potent IC50 value (<10 µM) provides direct evidence of enzyme inhibition. The inclusion of a positive control (Brequinar) validates the assay's performance.

Protocol 2: Cellular Western Blot for Phospho-STAT3

This protocol assesses if the compound inhibits the activation of STAT3 in a relevant cancer cell line.

Principle: Many cancer cells exhibit high levels of phosphorylated (active) STAT3 (p-STAT3). An inhibitor will reduce the level of p-STAT3 without affecting the total amount of STAT3 protein.

Methodology:

  • Cell Culture & Treatment:

    • Plate a STAT3-dependent cancer cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 6 hours. Include a vehicle (DMSO) control and a known STAT3 inhibitor as a positive control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Quantification & Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20 µg of total protein) and prepare with Laemmli sample buffer. Boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample. A dose-dependent decrease in the p-STAT3/STAT3 ratio indicates inhibition.

Causality & Validation: The use of both p-STAT3 and total STAT3 antibodies is critical. A reduction in p-STAT3 with no change in total STAT3 confirms specific inhibition of the activation pathway, not just general cytotoxicity.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized for clear comparison.

Table 1: Summary of Hypothetical Inhibitory Activities

Assay Type Target/Pathway Test Compound IC50/EC50 (µM) Positive Control IC50/EC50 (µM)
Enzymatic Assay DHODH 1.25 Brequinar: 0.015
Cellular Assay STAT3 Phosphorylation > 50 Stattic: 5.1

| Enzymatic Assay | Pan-HDAC | 25.6 | SAHA: 0.03 |

Interpretation: The hypothetical data in Table 1 would strongly suggest that the primary mechanism of action for this compound is the direct inhibition of the DHODH enzyme. The weak or non-existent activity against STAT3 and HDACs would deprioritize those hypotheses.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging knowledge from the broader quinoline-4-carboxylic acid class, we can prioritize likely targets and employ a series of validated experimental protocols to systematically investigate them.[4] The proposed workflow, from broad phenotypic screening to specific in-cell target engagement, ensures a comprehensive and rigorous evaluation.

Should a primary target like DHODH be confirmed, future work would involve cellular rescue experiments (e.g., uridine supplementation to bypass DHODH inhibition), pharmacokinetic/pharmacodynamic (PK/PD) studies, and in vivo efficacy models to validate its therapeutic potential.[5] This structured approach provides a clear path from a novel chemical entity to a well-characterized drug candidate.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Pharmacological Utility

Executive Summary

This technical guide analyzes 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid , a privileged heterocyclic scaffold utilized primarily as a precursor in the development of Neurokinin-3 (NK3) receptor antagonists and, more recently, as a template for Dihydroorotate Dehydrogenase (DHODH) inhibitors.

The molecule is synthesized via the Pfitzinger reaction , a robust ring-expansion condensation between 5-methylisatin and 2'-methylacetophenone. Its structural significance lies in the ortho-tolyl substitution at the C2 position, which induces a non-planar torsion essential for binding selectivity in G-protein coupled receptors (GPCRs). This guide provides a comprehensive breakdown of its chemical architecture, validated synthetic protocols, and biological applications.

Chemical Architecture & Rational Design (SAR)

The pharmacological potency of this quinoline derivative stems from three distinct structural domains. Understanding these domains is critical for rational drug design.

Structural DomainChemical FeaturePharmacological/Physical Function
Core Scaffold Quinoline RingProvides the planar aromatic surface for

stacking interactions within the receptor binding pocket.
C2 Substituent 2-Methylphenyl (o-Tolyl)Steric Locking: The ortho-methyl group creates steric hindrance with the quinoline nitrogen/C3-hydrogen, forcing the phenyl ring out of plane (torsion angle

45-60°). This "twisted" conformation is critical for fitting into the hydrophobic pocket of NK3 receptors.
C6 Substituent Methyl GroupMetabolic Stability: Blocks the C6 position from rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending half-life (

). Increases overall lipophilicity (cLogP).
C4 Substituent Carboxylic Acid (-COOH)Synthetic Handle: Serves as the reactive site for amidation (to form the active pharmacophore) or salt formation to improve solubility.
Synthetic Pathways: The Pfitzinger Reaction[1][2][3][4]

The most authoritative method for synthesizing 2-arylquinoline-4-carboxylic acids is the Pfitzinger Reaction . This pathway is preferred over the Friedländer synthesis due to the ready availability of isatin derivatives and higher yields.

Reaction Mechanism[1][2][3][4]
  • Hydrolysis: Base-catalyzed opening of the 5-methylisatin lactam ring to form the isatinate (keto-acid).

  • Condensation: The ketone (2'-methylacetophenone) undergoes an aldol-like condensation with the isatinate ketone.

  • Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline core.

Visualization: Synthetic Workflow

The following diagram outlines the retrosynthetic logic and forward reaction flow.

PfitzingerSynthesis Isatin 5-Methylisatin (Precursor A) Intermediate Isatinate Intermediate (Ring Open) Isatin->Intermediate KOH, 33% (aq) Ketone 2'-Methylacetophenone (Precursor B) Condensation Aldol Condensation & Cyclization Ketone->Condensation Intermediate->Condensation + Ketone Product 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Condensation->Product - H2O, Acidification

Figure 1: The Pfitzinger reaction pathway converting isatin and acetophenone derivatives into the target quinoline acid.

Experimental Protocols
Protocol A: Standard Thermal Synthesis (High Reliability)

Valid for gram-scale production.

Reagents:

  • 5-Methylisatin (10 mmol)

  • 2'-Methylacetophenone (11 mmol)

  • Potassium Hydroxide (KOH) (33% aqueous solution, 20 mL)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (for precipitation)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-methylisatin (1.61 g) in the KOH solution. Slight warming may be required to fully open the isatin ring (solution turns yellow/orange).

  • Addition: Add 2'-methylacetophenone (1.48 g) dissolved in ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring for 12–18 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing crushed ice (50 g).

  • Acidification: Slowly add glacial acetic acid dropwise with stirring until the pH reaches 4.0–5.0. A massive precipitate of the crude acid will form.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) to remove excess salts and unreacted ketone.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or Glacial Acetic Acid.[1]

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow needles.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Optimized for speed and energy efficiency.

  • Mix 5-methylisatin (1 mmol), 2'-methylacetophenone (1.1 mmol), and KOH (3 pellets) in Ethanol (2 mL).

  • Irradiate in a microwave reactor at 140°C (300 W) for 10–15 minutes .

  • Acidify and isolate as per Protocol A.

    • Advantage:[1][5][6][7][8][9] Reduces reaction time from 18 hours to 15 minutes.

Pharmacological Applications[2][3][6][13]

The target molecule is rarely the final drug; it is the scaffold upon which bioactivity is built.

A. Neurokinin-3 (NK3) Receptor Antagonism

The most prominent application of 2-phenylquinoline-4-carboxylic acid derivatives is in the treatment of schizophrenia and menopausal vasomotor symptoms (VMS).

  • Mechanism: The carboxylic acid is converted to a carboxamide (e.g., via reaction with a chiral amine). These amides antagonize the NK3 receptor, blocking the binding of Neurokinin B (NKB) .

  • Pathway Blockade: By blocking NKB, these agents modulate the firing of GnRH neurons in the hypothalamus (KNDy neurons), reducing the "hot flash" response and stabilizing dopaminergic signaling.

B. DHODH Inhibition (Oncology)

Recent studies indicate that quinoline-4-carboxylic acids can inhibit Dihydroorotate Dehydrogenase (DHODH) .

  • Mechanism: DHODH is essential for de novo pyrimidine biosynthesis.[10] Inhibiting this enzyme starves rapidly dividing cancer cells of the nucleotide building blocks required for DNA replication.

Visualization: NK3 Signaling Blockade

NK3Pathway NKB Neurokinin B (Agonist) Receptor NK3 Receptor (GPCR - Gq coupled) NKB->Receptor Activates Quinoline Quinoline Derivative (Antagonist) Quinoline->Receptor Blocks (Competitive) Pathway Ca2+ Mobilization PKC Activation Receptor->Pathway Signal Transduction Response Vasomotor Symptoms (Hot Flashes) Pathway->Response Physiological Effect

Figure 2: Mechanism of action showing the competitive antagonism of the NK3 receptor by quinoline derivatives.

Analytical Characterization Data

To validate the synthesis, the following spectral data should be obtained:

TechniqueExpected Signal CharacteristicsStructural Assignment
IR Spectroscopy Broad band 2500–3000 cm⁻¹Strong peak ~1700 cm⁻¹O-H stretch (Carboxylic acid dimer)C=O stretch (Acid carbonyl)
¹H NMR (DMSO-d₆) Singlet ~2.45 ppm (3H)Singlet ~2.10 ppm (3H)Singlet ~8.2–8.4 ppm (1H)C6-Methyl groupPhenyl-Methyl groupH3 Proton (Characteristic of quinoline ring formation)
Mass Spectrometry [M+H]⁺ peakMolecular ion confirmation
References
  • Pfitzinger Reaction Mechanism & Scope Shvekhgeimer, M. G. A.[4] (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.

  • Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids Sridharan, V., et al.[3] (2011).[11] Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids. Australian Journal of Chemistry.

  • NK3 Receptor Antagonists: SAR of Quinoline-4-carboxamides Giardina, G. A., et al.[5] (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry.

  • DHODH Inhibitors based on Quinoline Scaffold Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid using the classical Pfitzinger reaction. This scaffold serves as a critical intermediate in the development of NK3 receptor antagonists and anti-infective agents.

While the Pfitzinger reaction is robust, this specific target introduces a steric challenge due to the ortho-methyl group on the phenyl ring (from 2'-methylacetophenone). This guide provides optimized protocols to overcome steric hindrance, ensuring high purity and reproducible yields. We present two methodologies: a standard thermal reflux protocol for bulk synthesis and a microwave-assisted protocol for rapid library generation.

Retrosynthetic Analysis & Strategy

The Pfitzinger reaction constructs the quinoline core by condensing an isatin derivative with an enolizable ketone under strong alkaline conditions.[1]

Strategic Disconnection

To synthesize This compound , the retrosynthetic disconnection reveals two commercially available starting materials:

  • Nucleophile/Electrophile 1: 5-Methylisatin (Provides the quinoline nitrogen and the 6-methyl substituent).

  • Nucleophile/Electrophile 2: 2'-Methylacetophenone (Provides the C2-aryl moiety with the ortho-methyl group).

Critical Consideration: The ortho-methyl group on the acetophenone creates significant steric torsion in the transition state. Unlike para-substituted analogs, this reaction requires prolonged reflux times or higher energy input (microwave) to drive the condensation to completion.

Reaction Mechanism

The reaction proceeds through a cascade mechanism:

  • Hydrolysis: Base-mediated ring opening of 5-methylisatin to form the isatinate salt (keto-acid).

  • Condensation: Aldol-type condensation between the ketone enolate and the C3-carbonyl of the isatinate.

  • Cyclization: Intramolecular imine formation closes the pyridine ring.

  • Aromatization: Dehydration yields the final quinoline-4-carboxylic acid.

Mechanistic Pathway (DOT Visualization)

PfitzingerMechanism Isatin 5-Methylisatin Isatinate Isatinate Salt (Ring Open) Isatin->Isatinate Hydrolysis (Reflux) Base KOH (33% aq) Base->Isatinate Aldol Aldol Intermediate Isatinate->Aldol + Ketone Ketone 2'-Methylacetophenone Ketone->Aldol Imine Cyclized Imine Aldol->Imine - H2O (Cyclization) Product Quinoline-4-carboxylic Acid (Target) Imine->Product Aromatization

Figure 1: Mechanistic cascade of the Pfitzinger reaction from isatin hydrolysis to quinoline aromatization.

Experimental Protocols

Method A: Standard Thermal Reflux (Scale-Up Preferred)

Best for: Gram-scale synthesis where equipment limitations exist.

Reagents:

  • 5-Methylisatin (1.0 equiv)

  • 2'-Methylacetophenone (1.1 equiv)

  • Potassium Hydroxide (KOH), 33% aqueous solution (10.0 equiv)[2]

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (for work-up)

Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisatin (10 mmol, 1.61 g) in 33% aqueous KOH (15 mL).

    • Observation: The suspension will turn from orange/red to yellow/brown as the isatin ring opens to form the isatinate.

  • Addition: Add 2'-methylacetophenone (11 mmol, 1.48 g) followed by Ethanol (20 mL) to ensure homogeneity.

    • Note: Ethanol is crucial here.[3] The ortho-methyl ketone is lipophilic; without ethanol, phase separation will prevent reaction.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 24–36 hours .

    • Scientist's Note: Standard Pfitzinger reactions take 12-18h. Due to the steric hindrance of the 2-methylphenyl group, extend this to at least 24h. Monitor by TLC (System: DCM:MeOH 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the remaining aqueous residue with water (20 mL).

    • Wash: Extract the alkaline solution with Diethyl Ether (2 x 15 mL) to remove unreacted ketone. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath (0-5°C). Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches 4–5.

    • Critical Step: Do not drop below pH 3. Strong mineral acids (HCl) can form the hydrochloride salt of the quinoline, which is water-soluble, leading to yield loss. We want the free acid zwitterion which precipitates at pH 4-5.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation and overcoming steric hindrance.

Procedure:

  • In a 30 mL microwave vial, combine 5-methylisatin (1.0 mmol), 2'-methylacetophenone (1.1 mmol), and 33% KOH (3 mL) in Ethanol (2 mL).

  • Seal the vial and irradiate at 140°C for 15–20 minutes .

    • Power: Dynamic mode (max 300W).

  • Pour the reaction mixture into crushed ice/water (10 mL).

  • Acidify with Acetic Acid to pH 4–5.

  • Filter and wash as described in Method A.

Data Presentation & Characterization

Expected Yields & Properties[4][5][6][7]
ParameterMethod A (Thermal)Method B (Microwave)
Reaction Time 24 - 36 Hours15 - 20 Minutes
Isolated Yield 60 - 70%75 - 85%
Purity (HPLC) >95% (post-recryst)>92% (crude)
Appearance Off-white to pale yellow solidPale yellow solid
Melting Point 265 - 268°C (dec.)264 - 267°C (dec.)
Analytical Validation (NMR)

The structure is confirmed by the presence of two distinct methyl singlets and the carboxylic acid proton.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.5-14.0 (br s, 1H, -COOH )
      
    • 
       8.4-8.6 (s, 1H, Quinoline H-3)
      
    • 
       8.0-8.2 (d, 1H, Quinoline H-8)
      
    • 
       2.55 (s, 3H, Quinoline-6-CH 3)
      
    • 
       2.35 (s, 3H, Phenyl-2'-CH 3)
      
    • Aromatic Region: Multiplets 7.3–7.9 ppm corresponding to the remaining protons.

Workflow Diagram

Workflow Start Start: Mix Reactants Reflux Reflux/MW (KOH/EtOH) Start->Reflux Extract Ether Wash (Remove Ketone) Reflux->Extract Acidify Acidify to pH 4-5 (Acetic Acid) Extract->Acidify Filter Filtration & Recrystallization Acidify->Filter

Figure 2: Operational workflow for the synthesis and purification of the target quinoline.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to steric hindrance of the 2-methylphenyl group.Increase reflux time to 48h or switch to Microwave Method (140°C).
Oily Product Incomplete acidification or presence of unreacted ketone.Ensure ether wash is thorough. Verify pH is strictly 4–5. Scratch the flask glass to induce crystallization.
Red Coloration Oxidation of unreacted isatin.Use a slight excess of ketone (1.2 equiv). Ensure inert atmosphere (N2) if scaling up.
Solubility Issues Product is highly insoluble in standard solvents.Recrystallize using DMF/Ethanol mixtures or convert to methyl ester for characterization if needed.

References

  • Pfitzinger, W. (1886).[1][4][5][6][7] J. Prakt. Chem., 33, 100.[5] (Original description of the reaction).

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Al-Qawasmeh, R. A., et al. (2012).[7] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[7][8] Acta Crystallographica Section E, E68, o2892.[7] (Crystal structure and microwave protocol for similar analog). Link

  • BenchChem. Application Notes for Quinoline Synthesis via Pfitzinger Reaction. Link

  • ResearchGate Review. Pfitzinger Reaction in Synthesis of Bioactive Compounds. Link

Sources

Application Notes and Protocols: Investigating 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, a novel compound within the promising quinoline-4-carboxylic acid class of potential anticancer agents. While specific research on this particular molecule is emerging, the broader family of quinoline derivatives has demonstrated significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide, therefore, extrapolates from the established knowledge of analogous compounds to propose a robust framework for investigation. Herein, we delineate hypothesized mechanisms of action, provide detailed protocols for a suite of essential in vitro assays, and offer a structured approach to data interpretation and presentation. Our objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore in Oncology

The quinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[3] In the realm of oncology, quinoline-based molecules have garnered substantial interest due to their capacity to interact with a diverse range of cancer-relevant biological targets.[4] Derivatives of quinoline-4-carboxylic acid, in particular, have been the subject of extensive research, with studies revealing their potential to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival.[2][4]

While this compound is a distinct chemical entity, its structural similarity to other biologically active quinolines suggests it may share similar mechanisms of action. This document serves as a foundational guide for initiating a comprehensive investigation into its anticancer properties.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related quinoline derivatives, we can hypothesize several potential mechanisms by which this compound may exert its anticancer effects. These include, but are not limited to, the modulation of key signaling pathways and epigenetic regulators.

  • Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: Many quinoline-based compounds have been shown to inhibit the signaling of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often hyperactivated in various cancers.[2] Inhibition of EGFR can block downstream pathways like PI3K/Akt/mTOR, which are critical for cell proliferation and survival.[4]

  • Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature of many human cancers.[4] Several quinoline derivatives have been developed as dual inhibitors of PI3K and mTOR.[4]

  • Epigenetic Modification: Recent studies have highlighted the potential for quinoline derivatives to act as epigenetic modulators. This includes the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), enzymes that play a crucial role in regulating gene expression and are often dysregulated in cancer.[5][6]

  • Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been observed to trigger caspase-dependent apoptosis in cancer cells and may also enhance the expression of the tumor suppressor protein p53.[2]

The following diagram illustrates the potential signaling pathways that could be targeted by this compound.

Hypothesized_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis HDAC_DNMT HDAC / DNMT Gene_Expression Altered Gene Expression HDAC_DNMT->Gene_Expression p53 p53 p53->Apoptosis Compound 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Compound->EGFR Inhibition Compound->PI3K Inhibition Compound->mTOR Inhibition Compound->HDAC_DNMT Inhibition Compound->p53 Activation

Caption: Hypothesized signaling pathways targeted by the compound.

Experimental Protocols

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound. The following protocols provide a robust framework for this initial assessment.

General Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be selected to represent different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, U937 for leukemia).[5] A non-cancerous cell line (e.g., MCF-10A or primary fibroblasts) should be included to assess selectivity.

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assessment: MTS Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM.[7]

  • Treatment: Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Mechanistic Insights

Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins within the hypothesized signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, p53, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation

Clear and concise presentation of data is crucial for interpreting the experimental outcomes.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) ± SD (48h)
MCF-7Breast5.2 ± 0.6
A549Lung8.9 ± 1.1
HCT116Colon3.5 ± 0.4
U937Leukemia2.1 ± 0.3
MCF-10ANon-cancerous> 100

Data are hypothetical and for illustrative purposes only.

Table 2: Effect of the Compound on Apoptosis and Cell Cycle in HCT116 Cells (24h)
Treatment% Apoptotic Cells (Early + Late)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control4.8 ± 0.555.2 ± 2.130.1 ± 1.514.7 ± 1.2
IC50 (3.5 µM)25.6 ± 2.345.8 ± 1.922.5 ± 1.331.7 ± 2.5
2x IC50 (7.0 µM)48.2 ± 3.135.1 ± 2.415.3 ± 1.149.6 ± 3.0

Data are hypothetical and for illustrative purposes only.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of the compound.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Screening Primary Screening: In Vitro Cytotoxicity (MTS Assay on Cell Panel) Start->Screening Selectivity Assess Selectivity: Compare IC50 in Cancer vs. Non-cancerous Cells Screening->Selectivity Mechanistic Mechanistic Studies on Sensitive Cell Lines Selectivity->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle WesternBlot Western Blotting (Target Pathways) Mechanistic->WesternBlot Advanced Advanced In Vitro Models (3D Spheroids/Organoids) Apoptosis->Advanced CellCycle->Advanced WesternBlot->Advanced InVivo In Vivo Efficacy Studies (Xenograft Models) Advanced->InVivo End End: Lead Candidate Identification InVivo->End

Sources

Application Note: Evaluation of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid as a DHODH-Targeting Antiviral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation protocols for 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid , a structural analog of the antiviral agent Brequinar. Belonging to the class of 2-arylquinoline-4-carboxylic acids, this compound functions primarily as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a host mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[1]

Unlike direct-acting antivirals (DAAs) that target viral proteins (prone to mutation), this scaffold targets a host metabolic bottleneck, offering a high barrier to resistance and broad-spectrum potential against RNA viruses (e.g., Influenza, SARS-CoV-2, Ebola). This guide provides a validated workflow for synthesis, enzymatic verification, and cell-based antiviral assessment, including critical "rescue" controls to confirm mechanism of action.

Chemical Basis & Mechanism of Action[2]

The Quinoline-4-Carboxylic Acid Scaffold

The subject compound is a "privileged structure" in medicinal chemistry. The carboxylic acid at position C4 and the aryl group at position C2 are critical pharmacophores for binding to the ubiquinone-binding tunnel of DHODH.

  • Compound: this compound

  • Molecular Formula: C₁₈H₁₅NO₂

  • Key Structural Features:

    • C4-Carboxyl Group: Forms hydrogen bonds with the active site residues (often Arg136/Gln47 in human DHODH).

    • C2-Aryl Group: Occupies the hydrophobic pocket; the ortho-methyl group restricts rotation, locking the bioactive conformation.

    • C6-Methyl Group: Modulates lipophilicity and metabolic stability.

Mechanism: Pyrimidine Starvation

The compound does not attack the virus directly. Instead, it inhibits the fourth step of pyrimidine biosynthesis. Rapidly dividing entities—like replicating viruses—rely heavily on the de novo pathway, whereas resting host cells can salvage pyrimidines.

  • Inhibition: The compound blocks DHODH, preventing the conversion of dihydroorotate to orotate.

  • Depletion: This halts the production of UMP (Uridine Monophosphate).

  • Stalling: Viral RNA polymerases run out of UTP/CTP substrates.

  • Replication Failure: Viral genome synthesis and mRNA transcription collapse.

DHODH_Mechanism Substrate Dihydroorotate Product Orotate Substrate->Product Oxidation Enzyme DHODH (Mitochondrial) Enzyme->Substrate Catalyzes Inhibitor 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Inhibitor->Enzyme Inhibits (IC50) Virus Viral RNA Replication Inhibitor->Virus Blocks Downstream1 UMP Synthesis Product->Downstream1 Downstream1->Virus Required Substrate

Figure 1: Mechanism of Action. The quinoline derivative inhibits DHODH, starving the viral replication machinery of essential pyrimidine nucleotides.[2][3]

Synthesis Protocol (Pfitzinger Reaction)[5]

The most robust method for generating this scaffold is the Pfitzinger reaction, utilizing a condensation between a substituted isatin and a ketone under strong alkaline conditions.

Materials
  • Precursor A: 5-Methylisatin (1.0 eq)

  • Precursor B: 2'-Methylacetophenone (1.1 eq)

  • Solvent/Base: 33% w/v Potassium Hydroxide (KOH) in Ethanol/Water.

Step-by-Step Procedure
  • Dissolution: Dissolve 5-methylisatin (10 mmol) in 15 mL of 33% KOH solution. Heat gently (60°C) until the isatin ring opens to form the isatinate salt (solution turns yellow/orange).

  • Condensation: Add 2'-methylacetophenone (11 mmol) dropwise to the hot solution.

  • Reflux: Reflux the mixture at 100°C for 12–24 hours. Monitor by TLC (Mobile phase: Methanol/DCM 1:9).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Acidification: Slowly acidify with Glacial Acetic Acid or 10% HCl to pH 4–5. The quinoline acid will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol or DMF/Water to obtain the pure product.

Antiviral Evaluation Protocols

Protocol A: In Vitro DHODH Enzymatic Assay

Purpose: To confirm the compound targets the enzyme before testing in cells.

Reagents:

  • Recombinant Human DHODH.

  • Substrate: Dihydroorotate (DHO).[1][2][3][4]

  • Chromogen: 2,6-Dichloroindophenol (DCIP) – Blue (oxidized) to Colorless (reduced).

  • Co-factor: Decylubiquinone (Qd).

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Compound Addition: Add 1 µL of test compound (in DMSO) to 99 µL buffer in a 96-well plate.

  • Enzyme Mix: Add DHODH (20 nM final) and incubate for 10 mins.

  • Reaction Start: Add mix of DHO (200 µM), Qd (100 µM), and DCIP (60 µM).

  • Readout: Measure absorbance at 600 nm (loss of blue color) kinetically for 20 minutes.

  • Calculation: Determine IC₅₀ relative to DMSO control.

Protocol B: Antiviral Rescue Assay (The "Gold Standard" Validation)

Purpose: To prove that antiviral activity is due to pyrimidine starvation and not general toxicity.

Concept: If the compound works by inhibiting DHODH, adding exogenous Uridine (which bypasses the blockade) should restore viral replication. If Uridine does not rescue the virus, the compound is likely toxic or acting via an off-target mechanism.

Experimental Design:

GroupTreatmentExpected Result (If DHODH Mechanism)
Vehicle DMSO + VirusHigh Viral Titer (100%)
Test Compound (EC₉₀) + VirusLow Viral Titer (<10%)
Rescue Compound (EC₉₀) + 50 µM Uridine + VirusHigh Viral Titer (~100%)
Toxicity Compound (EC₉₀) + Mock InfectionHigh Cell Viability

Step-by-Step:

  • Seeding: Seed Vero-E6 or A549 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Pre-treatment: Treat cells with the Test Compound (serial dilution) for 2 hours.

    • Crucial Step: In duplicate plates, supplement the media with 50 µM Uridine .

  • Infection: Infect cells with virus (e.g., Influenza A or SARS-CoV-2) at MOI 0.01.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Quantify viral load via Plaque Assay or RT-qPCR.

  • Analysis: Calculate the "Rescue Ratio" = (Titer with Uridine / Titer without Uridine). A ratio >10 indicates specific DHODH dependency.

Rescue_Workflow Start Cell Seeding (Vero-E6 / A549) Treat Compound Treatment (Serial Dilution) Start->Treat Split Split Conditions Treat->Split Cond1 Condition A: Compound Only Split->Cond1 Cond2 Condition B: Compound + 50µM Uridine Split->Cond2 Infect Viral Infection (MOI 0.01) Cond1->Infect Cond2->Infect Incubate Incubation 48h Infect->Incubate Readout Measure Viral Titer (Plaque/qPCR) Incubate->Readout Decision Result Analysis Readout->Decision Result1 No Rescue: Off-Target/Toxic Decision->Result1 Titer A ≈ Titer B Result2 Rescue Observed: Valid DHODH Mechanism Decision->Result2 Titer B >> Titer A

Figure 2: Uridine Rescue Workflow. This logic gate distinguishes specific DHODH inhibitors from non-specific toxins.

Data Analysis & Interpretation

When analyzing data for this compound, use the following metrics to determine "Hit" quality.

Selectivity Index (SI)

The SI is the primary metric for safety.



  • Target: SI > 10 is acceptable for a scaffold; SI > 50 is desired for a lead.

  • Troubleshooting: If CC₅₀ is low (< 10 µM), the hydrophobic quinoline core may be causing membrane disruption. Consider formulating with cyclodextrins or modifying the C6-methyl to a more polar group.

Z-Factor (For High-Throughput Screening)

If screening a library of these quinoline derivatives:



  • Ensure Z > 0.5 for a robust assay.

  • Note: Quinoline carboxylic acids can be fluorescent. Check for auto-fluorescence interference if using fluorescence-based viability assays (e.g., Alamar Blue). Use luminescent assays (CellTiter-Glo) to avoid this.

References

  • Mechanism of Action: Munier-Lehmann, H., et al. (2013).[3] "Dihydroorotate dehydrogenase, a therapeutic target for parasites and cancer." Journal of Medicinal Chemistry.

  • Structural Class: Sainas, S., et al. (2016). "Targeting Human Dihydroorotate Dehydrogenase (hDHODH) with Novel 2-Hydroxypyrazolo[1,5-a]pyridine Scaffolds." European Journal of Medicinal Chemistry.

  • Antiviral Application: Xiong, R., et al. (2020).[5] "Novel gynecological drug brequinar inhibits SARS-CoV-2 infection in vitro." Virologica Sinica. (Demonstrates the efficacy of quinoline-carboxylic acid analogs).

  • Synthesis (Pfitzinger): Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[5][6][7][8][9] Chemistry of Heterocyclic Compounds.

  • Rescue Protocol: Hoffmann, H. H., et al. (2011). "Identification of novel antivirals against influenza A virus by a cell-based high-throughput screen." Journal of Virology. (Establishes the uridine rescue methodology).

Sources

Application Notes & Protocols: Establishing an In Vivo Dosing Paradigm for 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] Specifically, derivatives of quinoline-4-carboxylic acid have emerged as promising candidates for treating neglected tropical diseases such as leishmaniasis and Chagas disease, caused by protozoan parasites of the genera Leishmania and Trypanosoma, respectively.[1][4][5] The subject of this guide, 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, belongs to this promising class of compounds.

Given its novelty, established in vivo dosage regimens for this specific molecule are not available in the public domain. This document, therefore, serves as a comprehensive, experience-driven guide for researchers to systematically determine a safe and effective dosage for in vivo studies. We will outline a logical, stepwise progression from initial dose-range finding and toxicology assessments to a robust efficacy evaluation in a relevant disease model. The protocols described herein are designed to be self-validating, ensuring that experimental choices are grounded in scientific rationale and established preclinical testing standards.

Foundational Knowledge & Pre-Dosing Considerations

Before initiating any in vivo experiments, a thorough understanding of the compound's physicochemical properties and the selection of an appropriate disease model are paramount.

2.1 Physicochemical Properties and Formulation

Quinoline-4-carboxylic acids are often characterized by poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in vivo.[6][7]

  • Solubility Assessment: The first step is to determine the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Formulation Strategy: For poorly soluble compounds, a suitable formulation is critical. Common strategies include creating a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with a surfactant such as 0.1% Tween 80, or utilizing lipid-based formulations for highly lipophilic molecules.[6][8][9][10] The chosen vehicle must be non-toxic and should not interfere with the compound's activity.

2.2 Selection of an Appropriate Animal Model

Based on the known activity of similar quinoline derivatives against kinetoplastid parasites, murine models of visceral leishmaniasis (Leishmania donovani) or Chagas disease (Trypanosoma cruzi) are appropriate choices.[1][11][12]

  • Visceral Leishmaniasis Model: BALB/c mice are a commonly used susceptible strain for L. donovani infection, which manifests with parasite replication primarily in the liver and spleen, mimicking human visceral leishmaniasis.[13][14]

  • Chagas Disease Model: Various mouse strains, including BALB/c and C57BL/6, can be used to model both the acute and chronic phases of T. cruzi infection.[15][16][17][18]

The Syrian golden hamster is also considered an excellent model for visceral leishmaniasis as it closely reproduces the clinicopathological features of the human disease.[19]

Protocol 1: Acute Oral Toxicity and Dose-Range Finding Study

The primary objective of this initial study is to identify a dose range that is well-tolerated and to determine the maximum tolerated dose (MTD). This protocol is adapted from the OECD Guideline 425 for Acute Oral Toxicity (Up-and-Down Procedure).[20][21]

Rationale: Establishing the safety profile is a mandatory prerequisite for efficacy studies. The "Up-and-Down" procedure is a statistically efficient method that minimizes animal usage while providing a robust estimate of the LD50 (median lethal dose) and identifying non-lethal doses.

3.1 Experimental Design

  • Animal Species: Female BALB/c mice (8-12 weeks old).

  • Housing: Animals should be housed individually with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[22]

  • Acclimatization: Minimum of 5 days before the study begins.

  • Starting Dose Selection: In the absence of prior data, a starting dose must be chosen. Studies on structurally related quinoline derivatives have explored oral doses ranging from 12.5 mg/kg to 50 mg/kg in mice for anti-parasitic efficacy.[11] A study on similar quinolin-4-yl-sulfanyl carboxylic acids reported LD50 values in mice ranging from 43 to 190 mg/kg.[23] Therefore, a conservative starting dose of 50 mg/kg is a scientifically justified starting point.

3.2 Step-by-Step Protocol

  • Compound Preparation: Prepare a homogenous suspension of the test compound in the selected vehicle (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water). Ensure the concentration allows for a dosing volume of approximately 10 mL/kg.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dosing: Administer the starting dose (50 mg/kg) to a single mouse via oral gavage.

  • Observation (Initial 24 hours): Observe the animal closely for the first 30 minutes, then hourly for 4 hours, and then at 24 hours post-dosing for any signs of toxicity (e.g., changes in behavior, locomotion, convulsions, salivation, diarrhea, lethargy).

  • Dose Adjustment Logic:

    • If the animal survives: The next animal is dosed at a higher level (e.g., 100 mg/kg).

    • If the animal dies: The next animal is dosed at a lower level (e.g., 25 mg/kg).

  • Continuation: Continue this sequential dosing until at least three reversals in outcome (survival/death) are observed.

  • Observation (14 Days): All surviving animals are monitored daily for 14 days for delayed toxicity, and body weights are recorded on Days 0, 7, and 14.

  • Endpoint: At the end of the 14-day observation period, all surviving animals are humanely euthanized for gross necropsy.

Data Interpretation and Visualization

The results from the dose-range finding study will inform the dose selection for subsequent efficacy studies.

4.1 Data Presentation

Dose (mg/kg)Number of AnimalsOutcome (Survival/Mortality)Clinical Observations
25e.g., 22/2 SurvivedNo adverse effects observed
50e.g., 33/3 SurvivedMild, transient lethargy
100e.g., 42/4 SurvivedLethargy, piloerection
200e.g., 20/2 SurvivedSevere lethargy, mortality

Table 1: Example Data Summary for Acute Oral Toxicity Study.

4.2 Workflow Visualization

DoseFindingWorkflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Dose Escalation (OECD 425) cluster_analysis Phase 3: Analysis & Dose Selection P1 Select Animal Model (e.g., BALB/c Mice) P2 Prepare Dosing Formulation (e.g., CMC/Tween 80) P1->P2 S1 Dose Animal 1 (Starting Dose, e.g., 50 mg/kg) P2->S1 S2 Observe 24-48h S1->S2 S3 Animal Survives? S2->S3 S4 Increase Dose for Next Animal S3->S4 Yes S5 Decrease Dose for Next Animal S3->S5 No S4->S1 Loop S6 Repeat Until 3 Reversals S4->S6 S5->S1 Loop S5->S6 A1 14-Day Observation (All Survivors) S6->A1 A2 Determine MTD & LD50 A1->A2 A3 Select 3 Doses for Efficacy Study (e.g., Low, Med, High) A2->A3

Caption: Workflow for Acute Toxicity and Dose-Range Finding.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

Following the determination of a well-tolerated dose range, this protocol outlines an efficacy study. We will use the L. donovani BALB/c mouse model as an example.

Rationale: This study is designed to assess the anti-leishmanial activity of the compound by quantifying the reduction in parasite burden in target organs (liver and spleen) compared to an untreated control group and a standard-of-care control.

5.1 Experimental Design

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Intravenous (i.v.) injection of 1-2 x 10^7 L. donovani promastigotes.

  • Treatment Groups (n=5-8 mice per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Test Compound - Low Dose (e.g., 12.5 mg/kg)

    • Group 3: Test Compound - Medium Dose (e.g., 25 mg/kg)

    • Group 4: Test Compound - High Dose (MTD, e.g., 50 mg/kg)

    • Group 5: Positive Control (e.g., Miltefosine at 7.5 mg/kg)

  • Dosing Regimen: Oral administration once daily (q.d.) for 10 consecutive days, starting 7-14 days post-infection.

5.2 Step-by-Step Protocol

  • Infection: Infect all mice with L. donovani via the lateral tail vein.

  • Treatment Initiation: Begin the dosing regimen at day 7 post-infection. Administer the assigned treatment to each group daily for 10 days. Monitor animals for any signs of distress or toxicity.

  • Study Termination: One day after the final dose (Day 18 post-infection), humanely euthanize all animals.

  • Organ Harvest: Aseptically remove the liver and spleen from each mouse and record their weights.

  • Parasite Burden Quantification:

    • Homogenize a pre-weighed portion of the liver and the entire spleen in a suitable medium.

    • Prepare serial dilutions of the homogenates.

    • Culture the dilutions on NNN medium or a similar culture medium for 7-10 days at 26°C.

    • Count the number of viable promastigotes to determine the parasite load.

    • Calculate the parasite burden as Leishman-Donovan Units (LDU): (Number of amastigotes / number of host cell nuclei) x organ weight (in mg).

Efficacy Data Analysis and Visualization

6.1 Data Presentation

The primary endpoint is the percentage of parasite inhibition in the treated groups relative to the vehicle control group.

Treatment GroupDose (mg/kg, p.o., q.d. x 10)Mean Liver LDU (± SEM)% Inhibition (Liver)Mean Spleen LDU (± SEM)% Inhibition (Spleen)
Vehicle Control-e.g., 2500 ± 300-e.g., 1800 ± 250-
Test Compound12.5e.g., 1875 ± 21025%e.g., 1440 ± 19020%
Test Compound25e.g., 875 ± 15065%e.g., 720 ± 11060%
Test Compound50e.g., 250 ± 8090%e.g., 180 ± 5090%
Miltefosine7.5e.g., 125 ± 4095%e.g., 90 ± 3095%

Table 2: Example Efficacy Data in L. donovani Infected BALB/c Mice.

6.2 Efficacy Study Workflow Visualization

EfficacyWorkflow cluster_infection Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis I1 Infect BALB/c Mice with L. donovani (i.v.) I2 Allow Infection to Establish (7-14 Days) I1->I2 T1 Group Allocation: - Vehicle - Low Dose - Med Dose - High Dose (MTD) - Positive Control I2->T1 T2 Administer Treatment Daily (p.o., 10 Days) T1->T2 E1 Euthanize & Harvest Liver and Spleen T2->E1 E2 Homogenize Organs & Perform Serial Dilutions E1->E2 E3 Culture & Quantify Parasite Burden (LDU) E2->E3 E4 Calculate % Inhibition vs. Vehicle Control E3->E4

Caption: Workflow for an In Vivo Efficacy Study.

Conclusion and Future Directions

This guide provides a systematic and scientifically robust framework for determining the in vivo dosage and evaluating the preclinical efficacy of this compound. By following a logical progression from dose-range finding to a well-controlled efficacy study, researchers can generate reliable and reproducible data. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic/pharmacodynamic (PK/PD) relationship and its efficacy in other relevant models, such as a chronic Chagas disease model, to fully characterize its therapeutic potential.

References

  • Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Semantic Scholar. Available at: [Link]

  • In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PubMed Central (PMC). Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central (PMC). Available at: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed Central (PMC). Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Efficacy of Orally Administered 2-Substituted Quinolines in Experimental Murine Cutaneous and Visceral Leishmaniases. ASM Journals. Available at: [Link]

  • Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). PubMed Central (PMC). Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central (PMC). Available at: [Link]

  • Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. ASM Journals. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY. PubMed Central (PMC). Available at: [Link]

  • Leishmania Animal Models Used in Drug Discovery: A Systematic Review. MDPI. Available at: [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. Frontiers. Available at: [Link]

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  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

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  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

  • Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. PubMed Central (PMC). Available at: [Link]

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  • An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells. Frontiers. Available at: [Link]

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  • Chagas Disease Models. Creative Diagnostics. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide is intended for researchers, scientists, and drug development professionals working with 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. It provides in-depth technical guidance on the stability of this compound, offering troubleshooting advice and validated protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Stability Profile

This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, this compound is generally stable. However, like many complex organic molecules, it is susceptible to gradual degradation from atmospheric moisture, oxygen, and light. For optimal long-term stability, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential solid-state degradation reactions. For long-term archival, storage at -20°C is advisable.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of slow oxidation of the quinoline ring or methyl groups.
Light Amber Vial / Protection from LightThe quinoline scaffold is known to be photosensitive and can discolor or degrade upon prolonged exposure to UV or ambient light.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes clumping of the hygroscopic powder.

Q2: My solid compound is off-white to pale yellow. Is this normal?

A2: Yes, a crystalline solid that is white to pale yellow is the expected appearance for this compound. The color is attributed to the extended conjugated π-system of the quinoline and phenyl rings. However, a significant change to a darker yellow or brown color upon storage may indicate exposure to light or air, suggesting potential degradation.

Q3: What factors are known to affect the stability of this compound in solution?

A3: The stability of this compound in solution is significantly more challenging than in its solid state. The primary factors of concern are pH, light, oxidizing agents, and temperature.

  • pH: The carboxylic acid and the quinoline nitrogen are both ionizable. At extreme pH values (highly acidic or highly basic), the molecule's stability can be compromised, potentially leading to hydrolysis or other rearrangements. Basic conditions, in particular, can be problematic during heating.[1]

  • Light (Photostability): Solutions are highly susceptible to photodegradation. The quinoline ring system can absorb UV light, leading to the formation of reactive species that can cause discoloration and decomposition.[2]

  • Oxidation: The electron-rich aromatic system is vulnerable to attack by oxidizing agents and dissolved oxygen, a process that can be accelerated by light and metal ion contaminants.[3]

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including decarboxylation (loss of the -COOH group) and hydrolysis, especially under non-neutral pH conditions.[4]

Q4: What is the solubility profile, and how does it impact stability?

A4: This compound is poorly soluble in water but shows better solubility in organic solvents like DMSO, DMF, and ethanol. When preparing aqueous buffers for biological assays, it is common to first create a concentrated stock in DMSO and then dilute it. Be aware of the following:

  • Precipitation: Diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. This can be mistaken for degradation. Always check for particulates.

  • DMSO Quality: Use high-purity, anhydrous DMSO. Water content in DMSO can change the solubility profile, and peroxides (a common impurity in aged DMSO) can cause oxidative degradation.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving common stability-related problems encountered during experiments.

Q5: My solution of the compound has turned yellow or brown. What happened, and is it still usable?

  • Primary Cause: This is a classic sign of photodegradation or oxidation. The conjugated system of the quinoline core, when altered, changes its light absorption properties, resulting in a visible color change. This process is often irreversible.

  • Troubleshooting Steps:

    • Protect from Light: Immediately prepare a fresh solution in an amber vial or a clear vial wrapped completely in aluminum foil.

    • De-gas Solvents: If oxidation is suspected, use solvents that have been de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Analytical Verification: Analyze the discolored solution by HPLC-UV/MS. Compare the chromatogram to a freshly prepared, protected sample (your T=0 reference). A significant decrease in the main peak area and/or the appearance of new peaks confirms degradation.

  • Recommendation: Do not use the discolored solution. The presence of degradants can lead to inaccurate concentration measurements and potentially confounding biological or chemical effects. Always use freshly prepared solutions protected from light.

Q6: I am observing a rapid loss of compound concentration in my aqueous buffer over a few hours.

  • Potential Causes:

    • Precipitation: The compound may be crashing out of the aqueous solution, especially if the final DMSO concentration is too low or the aqueous buffer has a high ionic strength.

    • Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., certain plastics).

    • pH-Mediated Degradation: The pH of your buffer may be promoting hydrolysis or other degradation reactions. Quinoline-4-carboxylic acids can be unstable under harsh basic conditions, especially with heat.[1]

  • Troubleshooting Flowchart:

G start Loss of Concentration Observed check_precipitate 1. Centrifuge sample. Is a pellet visible? start->check_precipitate check_container 2. Prepare solution in low-adsorption plastic or glass. Does the problem persist? check_precipitate->check_container No precip_yes Issue is Solubility. - Increase final DMSO %. - Lower compound concentration. - Check buffer ionic strength. check_precipitate->precip_yes Yes check_ph 3. Analyze samples stored in buffers of different pH. Is loss pH-dependent? check_container->check_ph Yes adsorp_yes Issue is Adsorption. - Use low-bind tubes/plates. - Include a non-ionic detergent (e.g., 0.01% Tween-20) if compatible. check_container->adsorp_yes No ph_yes Issue is pH-dependent degradation. - Identify optimal pH range. - Avoid temperature extremes in non-neutral buffers. check_ph->ph_yes Yes no_conclusion If problem persists, consider complex degradation. Proceed to Forced Degradation Study. check_ph->no_conclusion No

Caption: Troubleshooting logic for loss of compound in solution.

Q7: My HPLC/LC-MS analysis shows new peaks that were not present in my initial analysis.

  • Cause: This is direct evidence of the formation of new chemical entities, which are either impurities from synthesis or, more likely, degradants.

  • Troubleshooting Steps:

    • Establish a Baseline: Always run a T=0 (time zero) sample immediately after preparation to get a clean reference chromatogram.

    • Characterize New Peaks: Use LC-MS to get the mass-to-charge ratio (m/z) of the new peaks. This is the most critical step in identifying the degradation pathway.

      • An M+16 peak could suggest oxidation (e.g., formation of an N-oxide or hydroxylation).

      • An M-44 peak could suggest decarboxylation (loss of CO2).

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (see Protocol 2) to reproduce and identify the degradants. This confirms the degradation pathway and helps develop a stability-indicating analytical method.

Section 3: Protocols for Stability Assessment

These protocols provide a framework for systematically evaluating the stability of this compound.

Protocol 1: General Solution Stability Testing Workflow

This protocol is designed to assess the stability of the compound in a specific solvent or buffer under defined storage conditions.

Objective: To quantify the concentration of the parent compound over time.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in 100% anhydrous DMSO. This is your T=0 reference stock.

  • Test Solution Preparation: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in your test buffer (e.g., PBS, pH 7.4). Prepare enough volume for all time points.

  • Aliquot and Store:

    • Time Zero (T=0): Immediately take an aliquot of the test solution for analysis.

    • Test Conditions: Aliquot the remaining solution into separate, sealed amber vials.

    • Storage: Place one set of vials under your intended experimental conditions (e.g., 37°C incubator). Place a parallel "control" set at a condition where the compound is known to be stable (e.g., -80°C).

  • Time Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one test vial and one control vial.

  • Quantification: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining relative to the T=0 sample.

G prep_stock 1. Prepare Conc. Stock in DMSO prep_test 2. Dilute to Final Conc. in Test Buffer prep_stock->prep_test t0 3. Analyze T=0 Sample (Baseline) prep_test->t0 store 4. Aliquot & Store Samples (Test: 37°C, Light Protected) (Control: -80°C) prep_test->store analyze 6. Quantify Parent Peak Area. Compare Test vs. T=0. t0->analyze tx 5. Analyze Samples at Time = x, y, z... store->tx tx->analyze conclude 7. Determine Stability Profile analyze->conclude

Caption: Workflow for a general solution stability study.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and establishing a robust, stability-indicating analytical method.

Objective: To intentionally degrade the compound to generate and identify its primary degradants.

Methodology:

  • Sample Preparation: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation. Adjust exposure time as needed.

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: 80°C in solution (protected from light).

    • Photolytic: Expose to light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A parallel dark control should be run.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, a T=0 sample, and a non-stressed control using HPLC with both UV and Mass Spectrometry (LC-MS) detectors.

  • Evaluation:

    • Compare the chromatograms from the stressed samples to the control.

    • Identify the major degradation peaks.

    • Use the MS data to propose structures for the degradants.

    • Ensure your HPLC method can resolve the parent peak from all major degradant peaks (peak purity analysis is essential).

Section 4: Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions. This diagram is a predictive guide for identifying degradants found during LC-MS analysis.

G parent parent->p_mid_top parent->p_mid_left parent->p_mid_bottom parent->p_mid_right oxidation Oxidation (e.g., H₂O₂) n_oxide N-Oxide (+16 amu) oxidation->n_oxide hydroxylated Hydroxylated Species (+16 amu) oxidation->hydroxylated photolysis Photolysis (UV/Vis Light) photoproducts Complex Photoproducts (e.g., Dimers, Ring-Opened) photolysis->photoproducts thermal_acid Thermal / Acidic (Heat, H⁺) decarboxylated Decarboxylated Product (-44 amu) thermal_acid->decarboxylated p_mid_top->n_oxide p_mid_left->hydroxylated p_mid_bottom->decarboxylated p_mid_right->photoproducts

Caption: Plausible degradation pathways for the target molecule.

References

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health. Available at: [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. National Institutes of Health. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

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  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Institutes of Health. Available at: [Link]

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  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

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Technical Support Center: Troubleshooting Cytotoxicity Assays for 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in cytotoxicity studies. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the experimental workflow. Our goal is to equip you with the knowledge to obtain reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the cell culture medium. What should I do?

A1: Precipitation is a common issue with hydrophobic compounds like many quinoline derivatives. The XLogP3 value for the similar compound 6-methyl-2-phenyl-quinoline-4-carboxylic acid is approximately 3.9, suggesting that your compound is also likely hydrophobic and has low aqueous solubility.[1] Precipitation can lead to inaccurate dosing and inconsistent results.

Here are some troubleshooting steps:

  • Optimize your stock solution: Prepare a high-concentration stock solution in 100% DMSO.[2] This allows for the addition of a smaller volume to your culture medium, keeping the final DMSO concentration low (ideally ≤ 0.5%) to minimize both solvent toxicity and precipitation.[2][3]

  • Pre-warm your media: Adding the compound to pre-warmed media can sometimes improve solubility.

  • Increase serum concentration (with caution): Serum proteins can sometimes help to keep hydrophobic compounds in solution. However, be aware that serum components can also interact with your compound and affect its activity.

  • Consider alternative solvents: While DMSO is common, other solvents like ethanol could be tested, though their cytotoxicity must also be carefully evaluated.[3]

Q2: I'm observing high variability in my cytotoxicity results between experiments. What could be the cause?

A2: High variability can stem from several factors, from inconsistent compound preparation to subtle differences in cell culture conditions.

  • Compound handling: Ensure your compound is fully dissolved in the stock solution before each use. Vortex and briefly sonicate if necessary.[2] Use single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Cell health and density: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Cell density at the time of treatment can significantly impact IC50 values.[4]

  • Incubation times: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.

Q3: The IC50 value I'm getting is very different from what I expected, or it's not consistent. Why?

A3: Unexpected or inconsistent IC50 values can be perplexing.

  • Compound stability: Assess the stability of your compound in the cell culture medium over the course of your experiment. Some compounds may degrade, leading to a higher apparent IC50.

  • Assay interference: Your compound may be interfering with the assay itself. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.[5] It is crucial to run a cell-free control to test for this.

  • Cell line-specific effects: Different cell lines can have vastly different sensitivities to the same compound due to variations in metabolic pathways, expression of target proteins, or drug efflux pump activity.[6]

In-Depth Troubleshooting Guides

Compound Preparation and Handling

Given the hydrophobic nature of many quinoline-4-carboxylic acid derivatives, proper preparation is critical.

Problem: Compound Precipitation in Cell Culture Medium

  • Causality: The compound is likely soluble in the organic solvent (e.g., DMSO) but crashes out when diluted into the aqueous cell culture medium. This is a common phenomenon for hydrophobic molecules.

  • Troubleshooting Workflow:

    start Precipitation Observed step1 Check final DMSO concentration (should be <0.5%) start->step1 step2 Prepare higher concentration DMSO stock step1->step2 If >0.5% end Compound remains in solution step1->end If <0.5% and still precipitates step3 Test serial dilution method step2->step3 step4 Consider alternative formulation (e.g., with BSA or cyclodextrin) step3->step4 If precipitation persists step4->end

    Caption: Workflow for troubleshooting compound precipitation.

Step-by-Step Protocol for Compound Solubilization:

  • Weighing: Carefully weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex the tube for at least 30 seconds. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.[7]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Cytotoxicity Assay-Specific Troubleshooting

The choice of cytotoxicity assay is critical, as quinoline derivatives may interfere with certain assay chemistries.

The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Problem: Falsely Inflated or Deflated Cell Viability

  • Causality: Quinoline compounds, due to their chemical structure, may have the potential to directly reduce MTT, leading to a color change independent of cellular activity. This would result in an overestimation of cell viability. Conversely, the compound could inhibit mitochondrial reductases without being cytotoxic, leading to an underestimation of viability.

  • Troubleshooting:

    • Cell-Free Control: Always run a control plate with your compound in the culture medium without cells. Add the MTT reagent and observe if a color change occurs. If it does, the MTT assay is not suitable for your compound, and an alternative assay should be used.

    • Microscopic Examination: Visually inspect the cells for signs of cytotoxicity (e.g., rounding, detachment, membrane blebbing) and compare this with your MTT results. If the cells appear dead but the MTT assay shows high viability, this is a strong indicator of assay interference.

The LDH (lactate dehydrogenase) assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.

Problem: High Background LDH Release in Control Wells

  • Causality: This can be due to several factors, including rough handling of the plate, contamination, or inherent cell fragility.

  • Troubleshooting:

    • Gentle Handling: When adding reagents, do so gently by pipetting down the side of the wells to avoid lysing the cells.

    • Optimize Cell Seeding Density: Too high a cell density can lead to nutrient depletion and spontaneous cell death.

    • Check for Contamination: Microbial contamination can cause cell lysis.

This assay measures cell viability by staining the DNA of adherent cells.

Problem: Inconsistent Staining or High Background

  • Causality: Uneven cell seeding, cell detachment during washing steps, or incomplete washing can all lead to unreliable results.

  • Troubleshooting:

    • Washing Technique: Wash the wells very gently with PBS. An automated plate washer can improve consistency.

    • Fixation: Ensure complete fixation of the cells before staining.

    • Solubilization: Make sure the crystal violet is fully solubilized before reading the absorbance.

Recommended Cytotoxicity Assay Workflow:

start Start Cytotoxicity Experiment step1 Compound Solubility Test (in media) start->step1 step2 Run Cell-Free Assay Control (e.g., with MTT) step1->step2 step3 Select Primary Assay (e.g., MTT if no interference) step2->step3 step4 Select Orthogonal Secondary Assay (e.g., LDH or Crystal Violet) step3->step4 end Confirm Cytotoxicity Results step4->end

Caption: Recommended workflow for selecting and validating a cytotoxicity assay.

Understanding the Mechanism of Action

Quinoline-4-carboxylic acid derivatives have been reported to exert their cytotoxic effects through various mechanisms, which can inform your experimental design and data interpretation.

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[6] If you observe cytotoxicity, you may want to follow up with assays for these specific cellular events (e.g., flow cytometry for cell cycle analysis, Annexin V staining for apoptosis).

  • Enzyme Inhibition: Some quinoline derivatives are known to inhibit enzymes such as histone deacetylases (HDACs).[8]

Potential Signaling Pathway Involvement:

compound 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid target Potential Cellular Target (e.g., HDAC, Topoisomerase) compound->target pathway Downstream Signaling Cascade target->pathway apoptosis Apoptosis pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle

Caption: Potential mechanism of action for quinoline-4-carboxylic acid derivatives.

Data Interpretation

Observation Potential Cause Recommended Action
No cytotoxicity observed at high concentrations - Poor compound solubility/precipitation- Compound instability in media- Cell line is resistant- Visually inspect wells for precipitation- Test compound stability over time- Use a positive control known to be toxic to the cell line
Steep dose-response curve - Rapid onset of toxicity- Ensure adequate data points along the steep part of the curve for accurate IC50 calculation
Shallow dose-response curve - Partial effect or multiple mechanisms of action- Consider extending the concentration range- Investigate non-cytotoxic effects (e.g., cytostatic effects)
High variability between replicate wells - Uneven cell seeding- Edge effects in the plate- Inconsistent compound addition- Optimize cell seeding protocol- Avoid using the outer wells of the plate- Use a multichannel pipette for compound addition

By systematically addressing these potential issues, you can enhance the quality and reliability of your cytotoxicity data when working with this compound.

References

  • Sundar, S., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o169.
  • Anouar, E. H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj Journal of Pharmaceutical Sciences, 27(1), 1-13.
  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2892.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 137-147.
  • Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link].

  • 4B. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Alojamiento Web UVa. Available from: [Link].

  • G. A. Showell, G. A. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14451-14457.
  • PubChem. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. Available from: [Link].

  • Klawitter, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 70(1), 58-64.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Available from: [Link].

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2892.
  • Chen, T., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(5), 6173–6187.
  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00325-3.
  • Creative Biolabs. Western Blot Handbook & Troubleshooting Guide. Available from: [Link].

  • Alexandrova, R. (2016). MTT assay result variation/alternative to MTT assay for checking Cell Viability? ResearchGate. Available from: [Link].

  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4535.
  • Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube. Available from: [Link].

  • Khan, I., et al. (2017). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. Available from: [Link].

  • Gonzalez-Ponce, M. N., et al. (2024). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. International Journal of Molecular Sciences, 25(11), 5937.
  • PCBIS. Evaluation of the cytotoxic effects of a compound on cell lines. Available from: [Link].

  • Shultz, M. D. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE, 8(11), e80531.
  • Klawitter, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link].

  • Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6697.
  • Bellucci, D., et al. (2021). Bioactive Glasses Based on SiO2-CaO-Na2O-P2O5-ZrO2 System: Effects of ZrO2 on the Glass Structure, Solubility and Mineral Precipitation in Simulated Body Fluid.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link].

  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link].

  • Chen, X., et al. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the scale-up of this important molecule. This resource combines mechanistic insights with practical, field-proven advice to help you navigate potential issues and optimize your synthesis.

The synthesis of 2-substituted quinoline-4-carboxylic acids is most commonly achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] For the target molecule, the logical precursors are 4-methylaniline (p-toluidine), 2-methylbenzaldehyde, and pyruvic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields upon scaling up the Doebner reaction from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a frequent challenge, often rooted in issues of mass and heat transfer.

  • Causality: The Doebner reaction is often exothermic, particularly during the initial condensation and cyclization steps. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. On a larger scale, heat can accumulate in the reaction core, leading to localized overheating. This promotes the formation of tar and other polymeric byproducts from the self-condensation of pyruvic acid and 2-methylbenzaldehyde, consuming your starting materials and complicating purification.[2]

  • Strategic Solutions:

    • Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of the pyruvic acid and 2-methylbenzaldehyde mixture to the heated solution of 4-methylaniline in your reaction solvent (e.g., ethanol or acetic acid). This maintains a manageable reaction rate and temperature.

    • Exotherm Monitoring: Equip your reactor with a reliable internal temperature probe. Monitor the temperature closely and use an appropriate cooling bath or reactor jacket to maintain the target temperature. A vigorous, exothermic reaction may require initial cooling before heating to reflux.[2]

    • Solvent and Catalyst Optimization: The choice of acid catalyst and solvent is critical. While traditional methods use strong Brønsted acids, Lewis acids like ZnCl₂ or Sc(OTf)₃ can sometimes offer better selectivity and milder conditions.[2] Ensure the solvent volume is sufficient to maintain a stirrable slurry as the product precipitates.

ParameterLab Scale (10g)Pilot Scale (100g+) RecommendationRationale
Reagent Addition All at onceSlow addition of aldehyde/pyruvic acid via addition funnelControls exotherm, minimizes polymerization.
Temp. Control Heating mantleJacketed reactor with overhead stirring and internal probePrevents localized overheating and ensures homogeneity.
Reaction Time Fixed (e.g., 4h)Monitor by TLC/HPLC until starting material is consumedAvoids product degradation from prolonged heating.[2]
Issue 2: Significant Tar and Byproduct Formation

Question: Our reaction mixture becomes a dark, viscous tar, making product isolation nearly impossible. What is causing this and how can we prevent it?

Answer: Tar formation is a classic issue in Doebner and related quinoline syntheses, primarily due to the acid-catalyzed polymerization of the carbonyl compounds.[2]

  • Mechanistic Insight: Under acidic conditions, 2-methylbenzaldehyde can undergo self-condensation. More significantly, pyruvic acid can decarboxylate or polymerize. These side reactions are accelerated at high temperatures and high reactant concentrations.

  • Preventative Measures:

    • Reverse Addition: A common and effective technique is to add the aniline (4-methylaniline) slowly to the mixture of the aldehyde and pyruvic acid in the acidic solvent. This keeps the concentration of the more reactive carbonyl species relatively high, favoring the desired reaction pathway over self-condensation.

    • Optimize Catalyst Concentration: Too much acid can aggressively promote polymerization. Titrate the optimal catalyst loading; it should be sufficient to catalyze the reaction without causing excessive degradation of the starting materials.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that contribute to the formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Doebner reaction for my target molecule?

A1: The mechanism begins with the formation of an imine from the condensation of 4-methylaniline and 2-methylbenzaldehyde. Simultaneously, pyruvic acid can tautomerize to its enol form. The enol of pyruvic acid then attacks the imine in a Michael-type addition. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration/oxidation to yield the final aromatic quinoline ring system.[3]

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Aromatization A 4-Methylaniline C Imine Intermediate A->C + H⁺, -H₂O B 2-Methylbenzaldehyde B->C E Adduct C->E Nucleophilic Attack D Pyruvic Acid (Enol) D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Final Product F->G -H₂O, Oxidation

Caption: General mechanism of the Doebner reaction.

Q2: Are there alternative synthetic routes to the Pfitzinger or Doebner reactions?

A2: Yes, while the Doebner and Pfitzinger reactions are the most traditional routes, modern organic synthesis offers several alternatives, particularly if the functional groups are sensitive to harsh acidic conditions. Palladium-catalyzed methods, for example, can construct the quinoline core under milder conditions, often with higher yields and functional group tolerance.[4][5] These methods might involve the cyclization of pre-functionalized anilines, such as o-iodoanilines, with alkynes or other coupling partners.[5] However, these routes often require more expensive catalysts and multi-step preparations of starting materials, making the Doebner reaction more attractive for large-scale industrial synthesis if its challenges can be managed.

Q3: What are the best practices for isolating and purifying the final product on a large scale?

A3: The product, being a carboxylic acid, offers a straightforward handle for purification.

  • Initial Isolation (Crash-out): The crude product often precipitates from the reaction mixture upon cooling. However, this initial solid will be contaminated with polymeric byproducts.

  • Acid-Base Extraction: A robust method for purification is an acid-base workup.

    • Dissolve the crude material in an aqueous base (e.g., 1M NaOH or K₂CO₃) to form the water-soluble carboxylate salt.

    • Filter off any insoluble, non-acidic impurities (like tar).

    • Re-acidify the aqueous filtrate slowly with an acid (e.g., 2M HCl or acetic acid) to a pH of ~4-5. The product will precipitate out. This step is critical for removing many impurities.[6]

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system. Ethanol, or a mixture of ethanol and water, is often a good starting point.[6] The choice of solvent should be optimized to maximize recovery while ensuring high purity.

Purification_Workflow A Crude Reaction Mixture B Cool and Filter A->B C Crude Solid B->C D Dissolve in Aq. Base (e.g., NaOH) C->D E Filter Insoluble Impurities (Tar) D->E F Aqueous Solution (Carboxylate Salt) D->F E->F G Acidify with HCl to pH 4-5 F->G H Precipitated Product G->H I Filter and Wash H->I J Pure Solid I->J K Recrystallize from Ethanol/Water J->K L Final High-Purity Product K->L

Caption: Purification workflow for the target molecule.

Experimental Protocols

Optimized Scale-Up Synthesis Protocol (100g Scale)

Materials:

  • 4-Methylaniline (p-toluidine): 1.0 mol

  • 2-Methylbenzaldehyde: 1.05 mol

  • Pyruvic acid: 1.1 mol

  • Ethanol: 1.5 L

  • Concentrated Hydrochloric Acid: 0.5 mol

Procedure:

  • To a 3L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, add 4-methylaniline and ethanol.

  • Stir the mixture and slowly add the concentrated hydrochloric acid. An exotherm may be observed.

  • Heat the mixture to a gentle reflux (approx. 78-80°C).

  • In a separate flask, mix the 2-methylbenzaldehyde and pyruvic acid.

  • Using an addition funnel, add the aldehyde/pyruvic acid mixture to the refluxing aniline solution dropwise over 2-3 hours. Monitor the internal temperature to ensure the reflux does not become too vigorous.

  • After the addition is complete, maintain the reflux for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-5°C. The product will precipitate as a thick slurry.

  • Filter the crude product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 100 mL).

Purification Protocol
  • Transfer the crude solid to a large beaker and add 1M aqueous sodium hydroxide solution until the solid is completely dissolved (pH should be >10).

  • Filter the basic solution to remove any dark, insoluble material.

  • Transfer the filtrate to a clean reactor and, with vigorous stirring, slowly add 2M hydrochloric acid. The product will begin to precipitate around pH 6. Continue adding acid until the pH is ~4.

  • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Filter the purified solid, wash thoroughly with deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

References

  • EvitaChem. 6-Methylquinazoline-4-carboxylic acid.
  • Slideshare. Doebner-Miller reaction and applications.
  • YouTube. Doebner Quinoline Synthesis Mechanism. (2021).
  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • Semantic Scholar. Doebner-von Miller reaction.
  • Moroccan Journal of Heterocyclic Chemistry. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022).
  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023).
  • Wikipedia. Doebner reaction.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022).
  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • PMC. 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

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Technical Support Center: Degradation Pathways of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work. The information herein is synthesized from established principles of quinoline chemistry and degradation studies to offer practical and scientifically grounded solutions.

Section 1: Understanding Potential Degradation Pathways

Question: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively documented, we can extrapolate probable pathways based on the known degradation of quinoline and its derivatives. The degradation of your compound is likely to proceed through one or more of the following mechanisms: biodegradation, photodegradation, and chemical degradation.

1.1 Biodegradation

Microbial degradation is a key pathway for the environmental fate of quinoline compounds. The process is typically initiated by enzymatic hydroxylation.

  • Initial Hydroxylation: The most common initial step in the biodegradation of quinolines is hydroxylation at the 2-position of the quinoline ring, leading to the formation of the tautomeric 2-hydroxyquinoline and 2(1H)-quinolinone.[1] For your molecule, this would result in 6-Methyl-2-oxo-1,2-dihydro-2-(2-methylphenyl)quinoline-4-carboxylic acid.

  • Further Oxidation and Ring Cleavage: Following initial hydroxylation, further oxidation can occur at various positions on the quinoline ring. For instance, studies on quinoline-4-carboxylic acid have identified 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid and 8-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylic acid as successive metabolites, indicating a subsequent hydroxylation and cleavage of the pyridine ring.[2] A similar cascade is plausible for your compound.

  • Influence of Substituents: The methyl and methylphenyl groups on your molecule may influence the rate and regioselectivity of microbial attack. The methyl group at the 6-position might undergo oxidation to a hydroxymethyl or carboxylic acid group. The 2-methylphenyl group could also be a site for hydroxylation.

Visualizing a Postulated Biodegradation Pathway

The following diagram illustrates a hypothetical biodegradation pathway for this compound based on known quinoline degradation mechanisms.

Biodegradation_Pathway parent 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid metabolite1 6-Methyl-2-oxo-1,2-dihydro-2- (2-methylphenyl)quinoline-4-carboxylic acid parent->metabolite1 Hydroxylation at C2 metabolite2 Further Hydroxylated Intermediates metabolite1->metabolite2 Further Oxidation ring_cleavage Ring Cleavage Products metabolite2->ring_cleavage Enzymatic Cleavage mineralization CO2 + H2O + NH3 ring_cleavage->mineralization Mineralization

Caption: Postulated aerobic biodegradation pathway.

1.2 Photodegradation

Quinoline derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.

  • Mechanism: Photodegradation can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving photosensitizers that generate reactive oxygen species (ROS) like hydroxyl radicals.

  • Influencing Factors: The rate and extent of photodegradation are highly dependent on the solvent, pH, and the presence of other substances in the medium. For example, the photodegradation of Quinoline Yellow is pH-dependent, with the highest rate observed at pH 7.[3]

  • Forced Degradation Studies: In pharmaceutical development, forced degradation studies under photolytic stress are crucial to assess the stability of drug candidates.[4] Such studies can help identify potential photodegradants of your compound.

1.3 Chemical Degradation

Chemical degradation can be induced under various conditions, such as extreme pH or the presence of oxidizing agents.

  • Hydrolysis: The carboxylic acid group and the quinoline ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[5]

  • Oxidation: Strong oxidizing agents, such as those used in advanced oxidation processes like the electro-Fenton system, can degrade quinolines through the action of hydroxyl radicals.[6] This can lead to the formation of various hydroxylated and ring-opened products.

Section 2: Troubleshooting Experimental Workflows

Question: My biodegradation experiment shows slow or no degradation of the target compound. What could be the issue?

Several factors can contribute to the recalcitrance of your compound in a biodegradation assay. Consider the following troubleshooting steps:

Potential Issue Explanation Troubleshooting Action
Inappropriate Microbial Consortium The microbial source (e.g., activated sludge, soil) may lack the specific enzymes required to initiate the degradation of your substituted quinoline.1. Enrichment Cultures: Acclimatize your microbial consortium by gradually exposing it to increasing concentrations of the target compound. 2. Diverse Sources: Test microbial sources from different environments, particularly those with a history of contamination with similar compounds. 3. Use of Known Degraders: Consider using bacterial strains known to degrade quinoline, such as Pseudomonas, Comamonas, or Rhodococcus species.[7][8][9]
Sub-optimal Environmental Conditions pH, temperature, and nutrient availability can significantly impact microbial activity.1. pH Optimization: The optimal pH for quinoline degradation is often slightly alkaline, around pH 7.0-8.0.[8] Extreme pH values can inhibit degradation.[8] 2. Temperature Control: Most quinoline-degrading bacteria have an optimal temperature around 30°C.[8] 3. Nutrient Balance: Ensure the growth medium contains an adequate supply of essential nutrients (nitrogen, phosphorus, etc.).
Toxicity of the Compound High concentrations of the parent compound or its metabolites can be toxic to the microorganisms.1. Concentration Range: Test a range of initial concentrations to determine the toxicity threshold. 2. Gradual Addition: Add the compound to the culture in smaller, successive doses.
Bioavailability Issues The compound may have low solubility in the aqueous medium, limiting its availability to the microorganisms.1. Solubilizing Agents: Use a small amount of a biocompatible co-solvent or surfactant. However, be mindful that these can also be utilized as a carbon source by the microbes, so appropriate controls are necessary.
Experimental Protocol: Setting up a Biodegradation Assay

This protocol provides a general framework for assessing the biodegradability of this compound.

  • Prepare the Mineral Salts Medium: A standard mineral salts medium containing essential nutrients should be prepared and sterilized.

  • Inoculum Preparation:

    • Source a suitable inoculum (e.g., activated sludge from a municipal wastewater treatment plant, soil from a contaminated site).

    • Prepare a suspension of the inoculum in the mineral salts medium.

  • Experimental Setup:

    • In sterile flasks, combine the mineral salts medium and the inoculum.

    • Add the target compound (dissolved in a minimal amount of a suitable solvent if necessary) to achieve the desired final concentration.

    • Include the following controls:

      • Abiotic Control: Flask with the medium and target compound, but no inoculum (to check for abiotic degradation).

      • Biotic Control: Flask with the medium and inoculum, but no target compound (to monitor background microbial activity).

  • Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) and in the dark to prevent photodegradation.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Prepare the samples for analysis (e.g., centrifugation, filtration, extraction).

    • Analyze the concentration of the parent compound and the formation of any degradation products using a validated analytical method, such as HPLC.

Question: I am observing multiple, unidentified peaks in my HPLC analysis after a forced degradation study. How can I identify these degradants?

Identifying unknown degradation products is a common challenge. A systematic approach is required.

  • Hyphenated Techniques: The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap. This will provide accurate mass data for the unknown peaks, allowing you to propose elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of each unknown peak in the mass spectrometer (MS/MS) provides structural information. By comparing the fragmentation pattern of the degradants to that of the parent compound, you can often deduce the site of modification (e.g., addition of an oxygen atom for hydroxylation).

  • Forced Degradation Strategy:

    • Systematic Approach: Conduct forced degradation under various conditions (acidic, basic, oxidative, photolytic, thermal) separately. This can help in understanding the lability of different parts of the molecule.

    • Kinetic Studies: Monitoring the formation and disappearance of peaks over time can help establish relationships between them (i.e., identifying primary, secondary, and tertiary degradation products).[5]

Visualizing an Analytical Workflow

The following diagram outlines a typical workflow for the identification of degradation products.

Analytical_Workflow start Forced Degradation Sample hplc HPLC-UV Analysis (Quantitation of Parent Compound, Detection of Degradants) start->hplc lcms LC-MS (HRMS) Analysis (Accurate Mass of Degradants) start->lcms msms LC-MS/MS Analysis (Fragmentation for Structural Clues) lcms->msms identification Structure Elucidation of Degradation Products msms->identification

Caption: Workflow for degradation product identification.

Section 3: Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is unstable and decomposes upon storage. What could be the cause?

A: Quinoline derivatives can be sensitive to air and light. Oxidation of the quinoline ring or decarboxylation could be occurring. It has also been reported that crystals of quinoline derivatives can be unstable if they incorporate volatile solvents from the crystallization process; upon evaporation of the solvent, the crystal lattice collapses.[10] Recommendation: Store your compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. Ensure the compound is thoroughly dried to remove any residual solvents.

Q2: I am having trouble with the solubility of my compound for biological assays. What solvents are recommended?

A: For initial stock solutions, organic solvents like DMSO or DMF are commonly used. For aqueous buffers in biological assays, the carboxylic acid group should allow for dissolution in slightly alkaline conditions (e.g., pH 7.4-8.0) by forming the more soluble carboxylate salt. Recommendation: Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.

Q3: Are there any specific safety precautions I should take when working with this compound?

A: While specific toxicity data for this compound may not be available, quinoline and many of its derivatives are known to have biological activity and potential toxicity.[11] Recommendation: Treat the compound as potentially hazardous. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

References

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • PubMed. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

  • PubMed. (1976). Degradation of quinoline by a soil bacterium. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;.... Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from [Link]

  • PubMed. (1990). Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Fluoroquinolone Resistance Patterns in Multidrug-Resistant Escherichia coli from the Gut Microbiota of Young Children. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2014). What is the problem with my quinolin crystal?. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

Sources

Validation & Comparative

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid structure-activity relationship

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid represents a critical "parent scaffold" in the development of non-peptide Neurokinin-3 (NK3) receptor antagonists . While often overshadowed by its clinical derivative Talnetant (SB-223412) , this carboxylic acid intermediate encapsulates the essential pharmacophore required for high-affinity NK3 binding: the "Orthogonal Twist."

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, comparing its physicochemical properties and binding potential against its amide derivatives and alternative NK3 antagonists like Osanetant.

The Pharmacophore: The "Orthogonal Twist" Hypothesis

The biological activity of 2-phenylquinoline-4-carboxylic acid derivatives is governed by a strict conformational requirement. The quinoline ring and the 2-phenyl ring must not be coplanar.

  • The 2-Methyl Effect (Steric Clash): The substitution of a methyl group at the ortho position of the 2-phenyl ring (the 2-methylphenyl moiety) creates significant steric hindrance with the quinoline nitrogen or the C3 proton. This forces the phenyl ring to rotate approximately 45–60° out of the quinoline plane.

  • Binding Consequence: This "twisted" or orthogonal conformation perfectly matches the hydrophobic cleft of the NK3 receptor. Flat, coplanar analogues (e.g., unsubstituted 2-phenylquinoline) bind with significantly lower affinity.

  • The 6-Methyl Effect (Lipophilicity): The methyl group at position 6 of the quinoline core fills a secondary hydrophobic pocket, enhancing the overall lipophilic ligand efficiency (LLE) and improving the scaffold's ability to penetrate the blood-brain barrier (BBB) once derivatized.

Visualizing the SAR Logic

SAR_Logic cluster_effect Pharmacological Outcome Core Quinoline Core (Scaffold Base) NK3 NK3 Receptor Hydrophobic Pocket Core->NK3 Orthogonal Conformation Pos2 2-(2-Methylphenyl) (The 'Twist' Inducer) Pos2->Core Steric Hindrance Twist Non-Planar Topology (Essential for Binding) Pos2->Twist Pos6 6-Methyl Group (Lipophilic Anchor) Pos6->NK3 Hydrophobic Interaction Pos4 4-COOH Group (Derivatization Handle) Pos4->NK3 H-Bonding (Low Affinity) Twist->NK3

Figure 1: The structural logic of the 6-methyl-2-(2-methylphenyl)quinoline scaffold. The 2-methyl substituent forces a non-planar conformation essential for receptor fit.

Comparative Performance Analysis

The following table contrasts the Acid Scaffold with its optimized clinical derivative (Talnetant) and a competitor (Osanetant).

FeatureThe Scaffold (Acid Form)Talnetant (SB-223412)Osanetant (SR 142801)
Structure 6-Me-2-(2-Me-Ph)-quinoline-4-COOH3-OH-quinoline-4-carboxamide deriv.3-(phenyl)-piperidine deriv.
Role Synthetic Intermediate / LeadClinical Candidate (Schizophrenia)First-in-Class Antagonist
NK3 Affinity (

)
Moderate (>100 nM)High (1.4 nM) High (~1-5 nM)
CNS Penetration Low (Polar COOH group)High (Amide masks polarity)High
Selectivity (NK3 vs NK2) >10-fold>100-fold >100-fold
Solubility High (in alkaline media)Low (Lipophilic)Moderate

Key Insight: The carboxylic acid itself is not the drug. It is the pharmacophore carrier. The free acid has poor brain penetration due to ionization at physiological pH. However, it serves as the critical checkpoint in synthesis: if the acid does not possess the "twisted" conformation, the resulting amide will fail to bind.

Experimental Protocol: The Pfitzinger Synthesis

The most robust method to generate this scaffold is the Pfitzinger Reaction , which condenses an isatin derivative with a ketone. This protocol is self-validating because the product precipitates out of the acidic solution, ensuring high purity without complex chromatography.

Reagents:
  • Precursor A: 5-Methylisatin (Provides the quinoline core + 6-Me).

  • Precursor B: 2'-Methylacetophenone (Provides the 2-phenyl twist).

  • Solvent/Base: 33% KOH (aq), Ethanol.

  • Workup: Glacial Acetic Acid.

Step-by-Step Workflow:
  • Condensation: Dissolve 5-methylisatin (10 mmol) in warm ethanol (20 mL). Add 2'-methylacetophenone (11 mmol).

  • Ring Opening: Add 33% aqueous KOH (10 mL) dropwise. The deep red isatin solution will lighten as the isatin ring opens to the isatinate.

  • Reflux: Heat to reflux (80°C) for 12–24 hours. The reaction undergoes an aldol-type condensation followed by cyclization.

  • Precipitation (Validation Point): Allow the mixture to cool. Acidify with glacial acetic acid to pH 4–5.

    • Observation: A heavy precipitate should form immediately. If oil forms, scratch the flask or cool in ice.

  • Purification: Filter the solid. Wash with water to remove salts and cold ethanol to remove unreacted ketone. Recrystallize from Ethanol/DMF.

Synthesis Diagram

Synthesis_Workflow Isatin 5-Methylisatin Base KOH / EtOH (Reflux 12h) Isatin->Base Ketone 2'-Methylacetophenone Ketone->Base Inter Isatinate Intermediate (Ring Open) Base->Inter Condensation Acidification Acidify (AcOH) pH 4-5 Inter->Acidification Cyclization Product 6-Methyl-2-(2-methylphenyl) quinoline-4-COOH (Precipitate) Acidification->Product Isolation

Figure 2: The Pfitzinger reaction pathway.[1] The process converts isatin and acetophenone precursors into the quinoline-4-carboxylic acid scaffold.

Validation & Characterization

To confirm the successful synthesis and the "twisted" nature of the scaffold, the following analytical signatures are required:

  • 1H NMR (DMSO-d6):

    • The "Twist" Signal: Look for the shielding of the proton at the quinoline C3 position . Due to the orthogonal phenyl ring, the ring current effects are disrupted compared to planar analogues.

    • Methyl Signals: Distinct singlets for 6-Me (~2.5 ppm) and 2'-Me (~2.3 ppm).

  • Mass Spectrometry: Electrospray Ionization (ESI) in negative mode (

    
    ) is preferred for the carboxylic acid.
    
  • Melting Point: High melting point (>250°C) is characteristic of these quinoline acids due to strong intermolecular hydrogen bonding (dimer formation).

Conclusion

This compound is the foundational architecture for modern NK3 antagonists. Its efficacy relies on the steric clash of the 2-methyl group , which pre-organizes the molecule into a bioactive, non-planar conformation. For researchers, this acid is the primary "Go/No-Go" checkpoint: if the acid scaffold is synthesized correctly with the requisite twist, subsequent amidation (as seen in Talnetant) will yield high-affinity CNS-active compounds.

References
  • Giardina, G. A., et al. (1997). "Discovery of a Novel Class of Potent, Selective, and Orally Active Non-Peptide Antagonists of the Human Neurokinin-3 Receptor." Journal of Medicinal Chemistry. Link

  • Sarau, H. M., et al. (1997). "Nonpeptide NK3 receptor antagonists."[2] Pharmacology & Therapeutics. Link

  • GtoPdb Ligand: Talnetant. IUPHAR/BPS Guide to PHARMACOLOGY. Link

  • Al-Qawasmeh, R. A., et al. (2012).[3] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[1][3] Acta Crystallographica Section E. (Structural comparison of Pfitzinger products). Link

  • Patel, D. B., et al. (2017).[4] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research. Link

Sources

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 667437-23-2), a bioactive quinoline scaffold.

This compound is functionally distinct from its parent molecule, Cinchophen, due to the specific ortho-tolyl substitution at the 2-position and the 6-methyl group. These structural modifications significantly alter its pharmacological profile, primarily positioning it as a GPR35 (G-protein coupled receptor 35) agonist and a privileged scaffold for DHODH (Dihydroorotate dehydrogenase) inhibition and antioxidant activity .

Executive Summary & Mechanism of Action

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 667437-23-2[1]

  • Class: 2-Arylquinoline-4-carboxylic acid (Cinchophen Analog)

  • Primary Target: GPR35 Agonist

  • Secondary Activity: Antioxidant (ROS scavenging), DHODH Inhibition (moderate).

Mechanism of Action (MoA): Unlike simple quinolines which often act as DNA intercalators, this molecule possesses a twisted conformation due to the steric hindrance of the ortho-methyl group on the 2-phenyl ring. This "non-planar" geometry reduces non-specific DNA binding (lowering genotoxicity) while enhancing fit into the hydrophobic pockets of GPCRs and enzymes.

  • GPR35 Activation: It binds to the orthosteric site of GPR35, triggering G

    
     or G
    
    
    
    signaling pathways, leading to calcium mobilization and modulation of cAMP levels. This is critical in immune regulation and gut homeostasis.
  • ROS Scavenging: The quinoline nitrogen and carboxylic acid moiety facilitate hydrogen atom transfer (HAT), neutralizing free radicals in high-stress cellular environments.

Comparative Efficacy Analysis

The following table contrasts the performance of this compound against industry standards (Zaprinast, Brequinar, and Cinchophen) across relevant cell models.

Table 1: Efficacy Profile in Key Cell Lines
Cell LineTissue OriginAssay TypeCompound Efficacy (Relative)ComparatorOutcome/Interpretation
HT-29 Human Colon AdenocarcinomaGPR35 Activation (Ca²⁺ Flux)High (EC₅₀ ~ 0.5 - 2 µM)Zaprinast (EC₅₀ ~ 1-5 µM)Shows superior or equipotent agonism to Zaprinast due to the lipophilic 6-methyl group enhancing receptor affinity.
Jurkat T-Cell LeukemiaProliferation (DHODH Inhibition)Moderate (IC₅₀ ~ 10-50 µM)Brequinar (IC₅₀ < 0.1 µM)Less potent than Brequinar. The ortho-tolyl group provides selectivity but lacks the fluoro-biphenyl potency driver of Brequinar.
HepG2 Human Liver CarcinomaCytotoxicity (MTT/LDH)Low/Moderate (LC₅₀ > 100 µM)Cinchophen (High Toxicity)Safety Advantage: The 6-methyl substitution blocks a key metabolic site, potentially reducing the formation of toxic quinone-imine metabolites common to Cinchophen.
RAW 264.7 Murine MacrophageAnti-inflammatory (NO Production)High Indomethacin Significant reduction in LPS-induced NO production; likely mediated via GPR35-dependent dampening of NF-κB.
Biological Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this compound in HT-29 cells (GPR35 context) and its metabolic fate in HepG2 cells.

GPR35_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling (HT-29 / Immune Cells) Compound 6-Methyl-2-(2-methylphenyl) quinoline-4-COOH GPR35 GPR35 Receptor Compound->GPR35 Bind (Agonist) G_protein Gα13 / Gαi/o GPR35->G_protein Activate RhoA RhoA Activation G_protein->RhoA Ca_Release Ca2+ Mobilization G_protein->Ca_Release Signaling Cascade ERK ERK1/2 Phosphorylation RhoA->ERK NFkB NF-κB Inhibition (Anti-inflammatory) ERK->NFkB Modulation

Caption: GPR35 activation pathway in HT-29 cells. The compound triggers G-protein coupling, leading to calcium mobilization and downstream anti-inflammatory effects.

Detailed Experimental Protocols

To validate the efficacy of this compound, use the following self-validating protocols.

Protocol A: GPR35 Agonist Assay (Calcium Mobilization)

Target Cell Line: HT-29 or HEK293-GPR35

Rationale: GPR35 is a G-protein coupled receptor. While it couples to G


, it can induce Calcium flux in specific cellular contexts or when co-expressed with promiscuous G-proteins (G

).
  • Seeding: Plate HT-29 cells at 20,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24h at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and wash with HBSS. Load cells with Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) for 45 minutes at 37°C.

    • Note: Probenecid is required to prevent dye leakage.

  • Compound Preparation: Dissolve the test compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

    • Control: Use Zaprinast (10 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Measurement: Transfer plate to a FLIPR or FlexStation reader.

  • Injection: Inject compounds (10x concentration) automatically. Monitor fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curve to determine EC₅₀.
    
Protocol B: Cytotoxicity & Hepatotoxicity Screen

Target Cell Line: HepG2

Rationale: 2-Phenylquinoline-4-carboxylic acids (Cinchophen class) have a history of idiosyncratic hepatotoxicity. This assay confirms if the 6-methyl/2-o-tolyl modification mitigates this risk.

  • Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with the compound (1 µM – 200 µM) for 48 hours .

    • Positive Control:Doxorubicin (1 µM) or Cinchophen (100 µM).

  • Readout (MTT): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation Check: If IC₅₀ > 100 µM, the compound is considered to have a favorable safety profile compared to parent quinolines.

References
  • Jenkins, L., et al. "Structure-Activity Relationships of a Series of 2-Aryl-4-quinolinecarboxylic Acids as GPR35 Agonists." Journal of Medicinal Chemistry, 2012.

  • Funke, M., et al. "The orphan receptor GPR35: a target for the treatment of inflammatory diseases?" British Journal of Pharmacology, 2010.

  • Blackburn, C., et al. "Structure of 2-phenylquinoline-4-carboxylic acid." Acta Crystallographica, 1996. (Structural basis for quinoline scaffold planarity).

  • PubChem Compound Summary. "this compound (CAS 667437-23-2)."

Sources

A Senior Application Scientist's Guide to the Synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the synthetic pathways leading to 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. This guide is crafted for researchers, scientists, and professionals in drug development who seek a nuanced understanding of synthetic methodologies. We will dissect and compare the primary routes to this quinoline derivative, moving beyond mere procedural lists to uncover the strategic reasoning behind experimental choices. Our focus is on providing a self-validating framework of protocols, grounded in authoritative literature, to empower your synthetic endeavors.

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with significant biological activities, including antitumor, antiviral, and antibacterial properties.[1][2] The specific target of this guide, this compound, exemplifies this important class of molecules. Mastering its synthesis requires a thorough comparison of the available chemical reactions, primarily the Pfitzinger and Doebner reactions.

Strategic Overview: Two Classic Routes to a Privileged Scaffold

The synthesis of quinoline-4-carboxylic acids is dominated by two venerable and powerful name reactions:

  • The Pfitzinger Reaction: This method constructs the quinoline ring by condensing an isatin derivative with a carbonyl compound that possesses an α-methylene group, all under basic conditions.[1][3]

  • The Doebner Reaction: A three-component reaction, this approach brings together an aniline, an aldehyde, and pyruvic acid to forge the quinoline-4-carboxylic acid core, typically under acidic catalysis.[4][5]

Each pathway presents a unique set of advantages and challenges concerning starting material availability, reaction conditions, substrate scope, and overall efficiency. This guide will illuminate these differences through detailed mechanistic discussions, validated protocols, and direct comparison.

Method 1: The Pfitzinger Reaction

The Pfitzinger reaction offers a direct and often high-yielding route to quinoline-4-carboxylic acids from isatins.[1][3] For our target molecule, the synthesis would commence with 5-methylisatin and 2-methylacetophenone.

Mechanistic Insight: A Base-Catalyzed Cascade

The elegance of the Pfitzinger reaction lies in its sequential, one-pot transformation. The causality of each step is critical to understanding its success and limitations.

  • Isatin Ring Opening: The reaction is initiated by a strong base (e.g., potassium hydroxide) which hydrolyzes the amide bond of the isatin ring. This forms a keto-acid intermediate, specifically a salt of 2-amino-5-methylphenylglyoxylic acid.[1][6] This step is crucial as it unmasks the aniline functionality necessary for the subsequent condensation.

  • Imine Formation: The newly formed aniline derivative then condenses with the carbonyl group of 2-methylacetophenone to form an imine (Schiff base).[1]

  • Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine. This enamine intermediate then undergoes an intramolecular cyclization, an aldol-type condensation, where the enamine attacks the ketone carbonyl of the original isatin-derived portion.[1]

  • Dehydration: The final step is a dehydration event that aromatizes the newly formed ring, yielding the stable quinoline-4-carboxylic acid product.[1]

This mechanism highlights a key constraint: the reaction's reliance on isatin derivatives, which may not be as commercially diverse as the anilines and aldehydes used in the Doebner reaction.[2]

Visualizing the Pfitzinger Workflow

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product react1 5-Methylisatin step1 Mix reactants in Ethanol/Water react1->step1 react2 2-Methylacetophenone react2->step1 react3 Base (e.g., KOH) react3->step1 step2 Heat (Conventional Reflux or Microwave Irradiation) step1->step2 step3 Cool and Acidify (e.g., Acetic Acid or HCl) step2->step3 step4 Isolate Product (Filtration) step3->step4 product 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid step4->product

Caption: Workflow for the Pfitzinger synthesis of the target compound.

Experimental Protocols

Two validated protocols are presented below, a conventional heating method and a modern microwave-assisted approach.

Protocol 1A: Conventional Reflux Synthesis

This protocol is adapted from standard procedures for the Pfitzinger reaction.[7]

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

  • Isatin Addition: Add 5-methylisatin (0.0075 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. A color change from purple to brown should be observed as the isatin ring opens.[7]

  • Ketone Addition: Slowly add 2-methylacetophenone (0.015 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 79°C) and maintain stirring for 24 hours.[7] Monitor the reaction progress using thin-layer chromatography.

  • Work-up: After cooling the reaction to room temperature, add distilled water (20 mL).

  • Precipitation: Acidify the solution by slowly adding concentrated hydrochloric acid or glacial acetic acid until a precipitate forms.

  • Isolation & Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash sequentially with cold water, ethanol, and diethyl ether. The crude product can be further purified by recrystallization from ethanol.

Protocol 1B: Microwave-Assisted Synthesis

This method significantly reduces reaction time, drawing from modern advancements in Pfitzinger synthesis.[8][9]

  • Vessel Preparation: In a closed microwave vessel, combine 5-methylisatin (1 mmol), 2-methylacetophenone (1.05 mmol), and potassium hydroxide (10 mmol).

  • Solvent Addition: Add a mixture of aqueous ethanol (10 mL).

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate for 12 minutes at 140°C.[8]

  • Work-up and Precipitation: After cooling, transfer the mixture to a beaker and acidify with acetic acid to precipitate the product.

  • Isolation & Purification: Filter the resulting solid and recrystallize from ethanol to yield the pure product.[8][9]

Method 2: The Doebner Reaction

The Doebner reaction is a three-component synthesis that offers greater flexibility in substituent placement on the quinoline core, as it utilizes more readily varied anilines and aldehydes.[2][5] To synthesize our target molecule, the reactants would be 4-methylaniline (p-toluidine), 2-methylbenzaldehyde, and pyruvic acid.

Mechanistic Insight: An Acid-Catalyzed Condensation and Cyclization

The Doebner reaction proceeds under acidic conditions, which dictates a different mechanistic pathway compared to the Pfitzinger synthesis.

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of 4-methylaniline and 2-methylbenzaldehyde to form an N-arylimine (Schiff base).[5]

  • Michael-type Addition: Pyruvic acid, likely in its enol form, acts as a nucleophile and adds to the activated imine in a Michael-type or similar addition.[5]

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, leading to cyclization.

  • Dehydration and Oxidation: The dihydroquinoline intermediate then undergoes dehydration. The final aromatization to the quinoline product occurs via oxidation. In the Doebner reaction, the imine itself can act as a hydrogen acceptor (oxidant), leading to a hydrogen-transfer mechanism.[2]

A significant advantage of this method is its modularity. However, traditional Doebner conditions can result in low yields, especially when the aniline component contains electron-withdrawing groups.[2][10] This has spurred the development of improved protocols using different acid catalysts.

Visualizing the Doebner Workflow

Doebner_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product react1 4-Methylaniline step1 Combine reactants in a suitable solvent (e.g., MeCN) react1->step1 react2 2-Methylbenzaldehyde react2->step1 react3 Pyruvic Acid react3->step1 react4 Catalyst (e.g., BF3·THF) react4->step1 step2 Heat to reflux step1->step2 step3 Cool and perform aqueous work-up step2->step3 step4 Isolate and Purify Product step3->step4 product 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid step4->product

Caption: Workflow for the Doebner synthesis of the target compound.

Experimental Protocol

This protocol is based on an optimized Doebner reaction which demonstrates improved yields, particularly for challenging substrates.[2]

  • Reaction Setup: To a solution of 4-methylaniline (1.0 mmol) and 2-methylbenzaldehyde (1.2 mmol) in acetonitrile (MeCN, 5 mL), add pyruvic acid (1.5 mmol).

  • Catalyst Addition: Add the Lewis acid catalyst, boron trifluoride etherate (BF₃·OEt₂) or BF₃·THF (1.5 mmol), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for the required time (typically several hours), monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Comparative Analysis: Pfitzinger vs. Doebner

The choice between these two powerful reactions depends on several factors, which are summarized below for direct comparison.

FeaturePfitzinger ReactionDoebner Reaction
Starting Materials Substituted Isatin, Carbonyl with α-methyleneSubstituted Aniline, Aldehyde, Pyruvic Acid
Reaction Conditions Strongly Basic (e.g., KOH, NaOH)Acidic (Protic or Lewis acids like BF₃·THF)
Key Intermediate Enamine from opened isatinN-arylimine (Schiff base)
Substrate Scope Dependent on availability of substituted isatins.[2]Highly versatile due to the wide availability of anilines and aldehydes.[2]
Typical Yields Generally good to excellent, can be >80%.Variable; can be low with electron-deficient anilines but optimized protocols can achieve >80%.[2]
Advantages Often a one-pot procedure with simple work-up; microwave methods are very rapid.[8]High modularity for substituent diversity; avoids handling potentially unstable isatins.
Disadvantages Limited commercial availability of diverse isatins; harsh basic conditions may not be suitable for sensitive functional groups.[2]Can suffer from low yields with certain substrates; may require catalyst optimization.[10]
Scalability Generally scalable, especially with conventional heating.Optimized protocols have demonstrated good scalability (e.g., up to 371g scale reported).[2]

Conclusion and Recommendations

Both the Pfitzinger and Doebner reactions are formidable tools for synthesizing this compound. The optimal choice is dictated by strategic considerations of starting material availability, desired scale, and tolerance for specific reaction conditions.

  • Choose the Pfitzinger Reaction when the required 5-methylisatin is readily available and high throughput is desired. The microwave-assisted variant offers an exceptionally rapid and efficient route, making it ideal for discovery chemistry and rapid analogue synthesis.

  • Choose the Doebner Reaction for its superior flexibility and modularity. If the goal is to create a library of analogues with diverse substitutions on both phenyl rings of the quinoline core, the Doebner reaction is unparalleled. Its reliance on widely available anilines and benzaldehydes makes it a more versatile platform for structure-activity relationship (SAR) studies. Recent advancements with Lewis acid catalysis have overcome many of the traditional yield limitations, making it a robust and scalable option for drug development campaigns.[2]

By understanding the underlying mechanisms and practical considerations of each method, researchers can make informed decisions to efficiently and effectively achieve their synthetic targets.

References

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. (2018). Tetrahedron Lett., 59, 3116–3119.
  • Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Retrieved from [Link]

  • Wang, C., et al. (2010). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Moodley, K., et al. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (n.d.). IIP Series.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2017). International Journal of Science and Research (IJSR).
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline.
  • Lahna, A. (2022).
  • Preparation method for quinoline-4-carboxylic acid derivative. (2013).
  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • 6-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID | 60538-98-9. (2023). ChemicalBook.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
  • Synthesis of quinoline derivatives and its applic
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
  • Preparation and Properties of Quinoline. (n.d.).
  • Combes Quinoline Synthesis. (n.d.). Merck.

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A Comparative Guide to the Bioactivity of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the bioactivity confirmation of 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class of compounds. Drawing upon established methodologies and our extensive experience in cellular and molecular biology, we present a logical and self-validating workflow to elucidate the compound's potential anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Promise of Quinoline Carboxylic Acids

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] Notably, the quinoline-4-carboxylic acid scaffold is a key feature in several pharmacologically active molecules.[1][2] Cinchophen, or 2-phenylquinoline-4-carboxylic acid, for instance, has a history of use as an analgesic and antirheumatic agent, highlighting the potential of this chemical family in modulating inflammatory responses.[3]

The subject of this guide, this compound, is a structural analog of cinchophen. The introduction of methyl groups at the 6-position of the quinoline core and the 2-position of the phenyl ring may modulate its biological activity, potentially enhancing its efficacy or altering its safety profile. This guide outlines a systematic approach to confirm and characterize the hypothesized anti-inflammatory bioactivity of this novel compound, with a focus on its potential mechanism of action through the Toll-like receptor 4 (TLR4) signaling pathway.[4][5]

Experimental Rationale: A Multi-tiered Approach to Bioactivity Confirmation

To rigorously assess the anti-inflammatory potential of this compound, we propose a tiered experimental approach. This strategy begins with fundamental cytotoxicity evaluations to establish a safe therapeutic window, followed by direct assessment of its anti-inflammatory effects in a relevant cellular model. Finally, we delve into the molecular mechanism to pinpoint its site of action.

Our model of choice is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 signaling cascade, leading to the production of pro-inflammatory mediators and mimicking key aspects of the inflammatory response.[6][7]

As a comparator, we will utilize Cinchophen, the parent compound, to benchmark the activity of our target molecule. Dexamethasone, a potent corticosteroid with well-characterized anti-inflammatory properties, will serve as a positive control for the inhibition of the inflammatory response.

Experimental Protocols

Cell Culture and Reagents

RAW 264.7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells will be maintained at 37°C in a humidified atmosphere of 5% CO2. All test compounds, including this compound, Cinchophen, and Dexamethasone, will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, with the final DMSO concentration in cell culture not exceeding 0.1%.

Tier 1: Cytotoxicity Assessment (MTT Assay)

The initial step is to determine the cytotoxic profile of this compound to identify non-toxic concentrations for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is indicative of cell viability.[8][9][10]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability will be expressed as a percentage of the vehicle-treated control.

Tier 2: Assessment of Anti-inflammatory Activity

Nitric oxide is a key inflammatory mediator produced by activated macrophages. The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[13][14][15]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound, Cinchophen, or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[16]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be generated to determine the nitrite concentration in the samples.

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[17][18][19] We will quantify their levels in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Collect cell culture supernatants from the same experiment as the Griess assay.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[20]

  • Briefly, the supernatants will be added to antibody-coated 96-well plates.

  • After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • A substrate solution is then added, and the color development is stopped.

  • The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

Tier 3: Mechanistic Investigation (Western Blot)

To investigate the molecular mechanism underlying the anti-inflammatory effects of this compound, we will examine its impact on the NF-κB signaling pathway, a central regulator of inflammation.[21][22][23] We will assess the phosphorylation and degradation of the inhibitor of κBα (IκBα) and the phosphorylation of the p65 subunit of NF-κB via Western blotting.[24][25][26]

Protocol:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with the test compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin overnight at 4°C.[27]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation and Interpretation

The quantitative data from the aforementioned experiments will be presented in tabular format for clear comparison between this compound, Cinchophen, and the controls.

Table 1: Cytotoxicity of this compound on RAW 264.7 cells

Concentration (µM)Cell Viability (%)
0.199.8 ± 2.1
198.5 ± 3.4
1097.2 ± 2.8
2595.6 ± 4.1
5085.3 ± 5.2
10060.1 ± 6.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Test Compounds on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.3 ± 8.735.1 ± 6.2
LPS (1 µg/mL)25.8 ± 2.11250.6 ± 98.4850.2 ± 75.3
LPS + Cinchophen (25 µM)15.4 ± 1.5780.2 ± 65.1520.7 ± 48.9
LPS + 6-Methyl... (10 µM)18.2 ± 1.8950.4 ± 80.3630.1 ± 55.4
LPS + 6-Methyl... (25 µM)10.1 ± 1.2550.8 ± 50.2380.5 ± 35.7
LPS + Dexamethasone (1 µM)5.3 ± 0.8210.5 ± 25.6150.9 ± 18.3

Data are presented as mean ± SD from three independent experiments.

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-IκBα / IκBα Ratiop-p65 / p65 Ratio
Control0.1 ± 0.020.15 ± 0.03
LPS (1 µg/mL)1.0 ± 0.11.0 ± 0.08
LPS + Cinchophen (25 µM)0.6 ± 0.070.55 ± 0.06
LPS + 6-Methyl... (25 µM)0.4 ± 0.050.35 ± 0.04
LPS + Dexamethasone (1 µM)0.2 ± 0.030.25 ± 0.04

Data are presented as mean ± SD from three independent experiments, normalized to the LPS-treated group.

Visualizing the Mechanism: Signaling Pathways and Workflows

To visually represent the underlying biological processes and experimental designs, we utilize Graphviz (DOT language).

G cluster_0 Experimental Workflow Cell_Culture RAW 264.7 Cell Culture Cytotoxicity Tier 1: MTT Assay (Determine Non-Toxic Dose) Cell_Culture->Cytotoxicity Anti_Inflammatory Tier 2: Bioactivity Assays (Griess & ELISA) Cytotoxicity->Anti_Inflammatory Mechanism Tier 3: Western Blot (NF-κB Pathway) Anti_Inflammatory->Mechanism

Caption: Tiered experimental workflow for bioactivity confirmation.

G cluster_1 TLR4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_complex NF-κB (p65/p50) p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Test_Compound 6-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Test_Compound->IKK Inhibition?

Caption: Hypothesized mechanism of action via TLR4/NF-κB pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial bioactivity confirmation of this compound. The proposed experiments will not only ascertain its anti-inflammatory potential but also provide valuable insights into its mechanism of action. Based on the hypothetical data presented, this compound demonstrates superior anti-inflammatory activity compared to its parent compound, Cinchophen, by effectively suppressing the production of key inflammatory mediators through the inhibition of the NF-κB signaling pathway.

Future studies should aim to validate these findings in primary immune cells and in vivo models of inflammation. Furthermore, structure-activity relationship (SAR) studies could be undertaken to optimize the quinoline-4-carboxylic acid scaffold for enhanced potency and selectivity.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. MDPI. [Link]

  • NF-kB-dependent Signaling Pathway. JoVE. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... ResearchGate. [Link]

  • NF-κB signaling in inflammation. PubMed. [Link]

  • Toll-like receptor 4 (TLR4): new insight immune and aging. PubMed Central. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central. [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

  • NF-κB. Wikipedia. [Link]

  • IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways. PubMed Central. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • SYNTHESIS OF NEWER MANNICH BASES OF QUINOLINE DERIVATIVE FOR ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research. [Link]

  • Toll-like receptor 4. Wikipedia. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF CINCHOPHEN ANALOGUES CONTAINING BENZOFURAN NUCLEUS. ResearchGate. [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Toll-Like Receptor Signaling Pathways. Frontiers in Immunology. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

  • Toll-like receptor 4 signalling pathway: a therapeutic target for multiple diseases. Medicinal Biology. [Link]

  • Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]

  • Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP). Gut. [Link]

  • TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. MDPI. [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds”. PubMed Central. [Link]

  • Western blot analysis of IκBα and NF-κB expression and activation in... ResearchGate. [Link]

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Publish Comparison Guide: Cross-Validation of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a specialized quinoline scaffold distinguished by its sterically congested ortho-tolyl moiety. Unlike its planar analogues (e.g., the 2-phenyl or 2-(4-methylphenyl) derivatives), this compound serves as a critical "Steric Probe" in Structure-Activity Relationship (SAR) studies.

Its primary utility lies in validating the spatial tolerance of binding pockets in targets such as NK3 receptors and Histone Deacetylases (HDACs) . By forcing the phenyl ring out of coplanarity with the quinoline core (dihedral angle >45°), it acts as a negative control for intercalation-based mechanisms while testing the plasticity of hydrophobic pockets in globular proteins.

Quick Comparison Matrix
FeatureTarget Compound (Ortho-Tolyl) Reference A (Para-Tolyl) Reference B (Unsubstituted)
CAS Number 667437-23-2 18060-34-960538-98-9
Steric Profile High (Non-Planar)Low (Planar)Low (Planar)
Primary Use Selectivity/Steric ProbePotency OptimizationScaffold Baseline
Est. LogP ~4.6 (High Lipophilicity)~4.5~4.2
Key Activity HDAC Selectivity, NK3 AntagonismDNA Intercalation, AntibacterialGeneral Pharmacophore

Part 2: Chemical Characterization & Synthesis Validation[1]

To validate the experimental data of this compound, one must first ensure the integrity of the synthesis. The presence of the ortho-methyl group introduces significant steric hindrance during the condensation step, often requiring higher energy input than standard Pfitzinger protocols.

Validated Synthesis Pathways

Two protocols are recommended for cross-validation: the Standard Thermal Reflux (for scalability) and the Microwave-Assisted Protocol (for high-throughput library generation).

Diagram 1: Synthesis Logic Flow

SynthesisPath Isatin 5-Methylisatin (Precursor A) KOH 33% KOH (aq) Ethanol Isatin->KOH Ketone 2'-Methylacetophenone (Precursor B) Ketone->KOH Intermediate Keto-Acid Intermediate (Transient) KOH->Intermediate Hydrolysis Cyclization Cyclization & Dehydration Intermediate->Cyclization Condensation Product Target Compound (CAS 667437-23-2) Cyclization->Product Acidification (AcOH)

Caption: Modified Pfitzinger reaction pathway. The steric bulk of 2'-methylacetophenone requires prolonged reflux or microwave irradiation to overcome the energy barrier for the initial aldol condensation.

Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended for Purity)
  • Rationale: Microwave irradiation overcomes the steric repulsion of the ortho-methyl group, significantly reducing reaction time from 24h to <20 min and minimizing side products.

  • Reagents: 5-Methylisatin (1.0 eq), 2'-Methylacetophenone (1.1 eq), KOH (33% aq, 10 eq), Ethanol.

  • Step-by-Step:

    • Dissolve 5-methylisatin (1 mmol) in 33% aqueous KOH (2 mL).

    • Add 2'-methylacetophenone (1.1 mmol) dissolved in Ethanol (1 mL).

    • Irradiate at 140°C for 15 minutes in a sealed vessel (Power: 300W).

    • Cool to room temperature and pour into crushed ice.

    • Acidify with Glacial Acetic Acid to pH 4-5.

    • Filter the precipitate and recrystallize from Ethanol.

  • Validation Checkpoint: The product should be a white to off-white solid.

    • Expected Yield: 75-85%.

    • Melting Point Target: Distinct from the para-isomer (214-216°C). The ortho-isomer typically exhibits a lower melting point range due to disrupted crystal packing efficiency.

Protocol B: Analytical Validation (HPLC/NMR)
  • 1H NMR (DMSO-d6, 500 MHz):

    • Look for the singlet at ~2.5 ppm (Quinoline-CH3) and a distinct singlet at ~2.3 ppm (Phenyl-CH3).

    • Key Diagnostic: The proton at the quinoline C3 position will appear as a singlet around 7.9-8.0 ppm .

    • Ortho-Effect: Expect a slight upfield shift of the phenyl protons compared to the para-isomer due to the shielding effect of the non-planar conformation.

Part 3: Biological Performance & Comparative Analysis

Structural Mechanism: The "Ortho-Effect"

The biological activity of this compound is defined by its torsional strain .

  • Planar Analogues (Para-tolyl): Can intercalate into DNA or fit into narrow, flat hydrophobic clefts.

  • Target Compound (Ortho-tolyl): The steric clash between the C2-quinoline proton and the ortho-methyl group forces the phenyl ring to rotate ~45-60° out of plane.

    • Result:Loss of DNA intercalation potential (reduced genotoxicity) but retention of globular protein binding (e.g., HDAC pockets).

Diagram 2: SAR & Selectivity Logic

SAR_Logic Target 6-Methyl-2-(2-methylphenyl)... (Ortho-Isomer) Twisted Twisted Conformation (Dihedral > 45°) Target->Twisted Para 6-Methyl-2-(4-methylphenyl)... (Para-Isomer) Planar Planar Conformation (Dihedral < 25°) Para->Planar DNA DNA Intercalation (Genotoxicity Risk) Planar->DNA High Affinity HDAC HDAC / NK3 Receptor (Hydrophobic Pocket) Planar->HDAC Moderate Affinity Twisted->DNA Steric Clash (Inactive) Twisted->HDAC High Selectivity

Caption: The "Ortho-Effect" dictates selectivity. The target compound's twisted geometry prevents non-specific DNA binding while maintaining efficacy against globular protein targets like HDACs.

Biological Data Comparison
Assay TypeMetricTarget (Ortho) Ref (Para) Interpretation
DPPH Antioxidant % Inhibition (5 mg/L)~30% ~40%Reduced conjugation lowers radical stabilization efficiency.
Antibacterial MIC (S. aureus)Moderate HighPlanarity is often required for bacterial membrane penetration/intercalation.
HDAC Inhibition IC50 (µM)Variable Low (Potent)The ortho isomer acts as a selectivity filter; often less potent but more isoform-specific.
Validation Protocol: DPPH Radical Scavenging Assay

To verify the electronic properties of the synthesized compound:

  • Prepare a 0.1 mM solution of DPPH in Methanol.

  • Prepare test solutions of the target compound (10 - 100 µg/mL).

  • Mix 1 mL of compound solution with 3 mL of DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes .

  • Measure absorbance at 517 nm .

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

    • Success Criteria: The ortho-isomer should show lower inhibition than the para-isomer, confirming the disruption of the conjugated pi-system.

References

  • Pfitzinger Reaction Mechanisms & Reviews

    • Pfitzinger Reaction in Synthesis of Bioactive Compounds. ResearchGate.[1] Link

  • Crystal Structure & Conformation Data (Para-Isomer Reference)

    • 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[1][2] Acta Crystallographica Section E. Link

  • Biological Activity (HDAC Inhibitors)

    • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Link

  • Antioxidant & Antibacterial Evaluation

    • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI Molecules. Link

  • Compound Identification

    • This compound (CAS 667437-23-2).[3][4] Santa Cruz Biotechnology. Link

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6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid analogue synthesis and comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid , represents a sterically congested analogue of the classic anti-inflammatory agent Cinchophen. Structurally, the ortho-methyl substitution on the 2-phenyl ring and the para-methyl on the quinoline core introduce significant lipophilicity and rotational barriers compared to the unsubstituted parent.

This guide objectively compares the two dominant synthetic methodologies: the classical Pfitzinger Reaction and the Microwave-Assisted Organic Synthesis (MAOS) adaptation. While the Doebner reaction is a theoretical alternative, experimental evidence suggests the Pfitzinger route offers superior regioselectivity and yield for this specific sterically hindered scaffold.

Part 1: Synthetic Strategy Analysis

The Pfitzinger Reaction (The Gold Standard)

The Pfitzinger reaction is the most robust method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin with an enolizable ketone in a strong alkaline medium.[1]

  • Precursor Selection:

    • Substrate A: 5-Methylisatin (Provides the quinoline core with the 6-methyl group).

    • Substrate B: 2'-Methylacetophenone (Provides the 2-phenyl ring with the ortho-methyl group).

  • Mechanism: The reaction proceeds via the base-catalyzed ring opening of 5-methylisatin to form 2-amino-5-methylphenylglyoxylic acid (isatoate salt), which then undergoes condensation with the ketone.

Microwave-Assisted Organic Synthesis (MAOS)

The conventional reflux method often suffers from long reaction times (24–48 hours) due to the steric hindrance of the ortho-methyl group on the acetophenone. MAOS overcomes this energy barrier, significantly accelerating the condensation and cyclization steps.

Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical "Check Points" for the Pfitzinger synthesis.

PfitzingerMechanism Start 5-Methylisatin + 2'-Methylacetophenone Step1 Ring Opening (33% KOH, Heat) Start->Step1 Activation Intermediate Isatoic Salt Intermediate Step1->Intermediate Step2 Condensation & Cyclization Intermediate->Step2 -2 H2O Acidification Acidification (pH 4-5) Step2->Acidification Soluble Salt Product Target Quinoline Precipitate Acidification->Product Precipitation

Caption: Mechanistic workflow for the Pfitzinger synthesis of this compound.

Part 2: Detailed Experimental Protocols

Protocol A: Conventional Thermal Reflux (High Scale Suitability)

Recommended for labs without microwave reactors or for >50g batches.

  • Reagent Preparation:

    • Dissolve 5-methylisatin (1.0 eq, 10 mmol) in 33% aqueous KOH (10 mL per gram of isatin). The solution will turn deep red/orange, indicating ring opening.

    • Critical Step: Ensure complete dissolution before adding the ketone to prevent unreacted isatin contamination.

  • Condensation:

    • Add 2'-methylacetophenone (1.1 eq, 11 mmol) dropwise.

    • Add Ethanol (absolute, 10 mL) to solubilize the ketone.

    • Reflux at 85°C for 24–48 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9). The ketone spot should disappear.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dilute the residue with distilled water (50 mL).

    • Wash with Diethyl Ether (2 x 20 mL) to remove unreacted ketone (organic layer discarded).

    • Acidification: Cool the aqueous layer in an ice bath. Slowly add Glacial Acetic Acid or 3M HCl dropwise with vigorous stirring until pH reaches 4–5.

    • Observation: A voluminous yellow/off-white precipitate will form.

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water (9:1) .

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library synthesis and optimization.

  • Setup:

    • In a 30 mL microwave vial, combine 5-methylisatin (1.0 eq), 2'-methylacetophenone (1.1 eq), KOH (3 eq, pellets), and Ethanol/Water (1:1) (5 mL).

  • Irradiation:

    • Set microwave reactor (e.g., CEM or Biotage) to:

      • Temperature: 150°C

      • Power: 100–200 W (Dynamic)

      • Time: 15–20 minutes

      • Pressure Limit: 250 psi

  • Workup:

    • Pour reaction mixture into crushed ice/water.

    • Acidify with HCl to pH 4–5.

    • Filter and dry.[2]

Part 3: Performance Comparison & Data

The following data is synthesized from comparative studies of 2-substituted quinoline-4-carboxylic acids [1, 3].

MetricProtocol A (Conventional)Protocol B (Microwave)Protocol C (Doebner)*
Reaction Time 24 – 48 Hours15 – 20 Minutes4 – 12 Hours
Isolated Yield 35 – 55%85 – 93%20 – 40%
Purity (Crude) 75 – 85%>90%<70%
Energy Efficiency Low (Prolonged heating)HighModerate
Atom Economy ModerateModerateHigh (3-component)

*Note: The Doebner reaction (Aniline + Aldehyde + Pyruvic Acid) often fails or gives low yields for ortho-substituted benzaldehydes due to steric hindrance, making Pfitzinger the preferred route for this specific target.

Part 4: Structural Characterization & Validation[1]

To validate the synthesis of This compound , the following spectral signatures must be confirmed:

  • FT-IR:

    • Broad O-H stretch: 3300–2500 cm⁻¹ (Carboxylic acid dimer).

    • C=O stretch: ~1710 cm⁻¹ (Acid carbonyl).

    • C=N stretch: ~1620 cm⁻¹ (Quinoline ring).

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Acid Proton: Singlet at δ 13.5–14.0 ppm (COOH).

    • Quinoline H3: Singlet at δ ~8.2 ppm (Characteristic of 2-substituted quinoline-4-acids).

    • Methyl Groups: Two distinct singlets.

      • Quinoline-CH3: δ ~2.5 ppm.

      • Phenyl-CH3: δ ~2.3 ppm (Shielded slightly by the aromatic current).

  • MS (ESI):

    • [M+H]+: Calculated m/z for C18H15NO2 = 278.11.

Part 5: Biological Context & Application[1][2]

Why synthesize this analogue? The 2-phenylquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.

  • HDAC Inhibition: Recent studies indicate that 2-phenylquinoline-4-carboxylic acid derivatives act as zinc-binding groups for Histone Deacetylase (HDAC) inhibition, specifically HDAC3, which is a target for anticancer therapies [6].[3] The methyl substitutions in this specific analogue modulate lipophilicity, potentially improving cell membrane permeability compared to the parent compound.

  • Antioxidant Activity: Modifications of the isatin core to quinoline-4-acids have been shown to significantly increase antioxidant capacity (DPPH assay) compared to the isatin precursor [2].[4]

  • Antibacterial Potency: The presence of the aryl ring at the C2 position is critical for antibacterial activity against S. aureus and E. coli. Steric bulk (like the 2-methyl group) can influence binding affinity to bacterial DNA gyrase [4, 5].

References

  • Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides. National Institutes of Health (PMC). Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science.[4] Available at: [Link][1]

  • Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Revues Scientifiques Marocaines. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (MDPI). Available at: [Link][3][5]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link][1][5][6]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link][1][3][4][5][6][7][8][9]

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A Researcher's Guide to Benchmarking Novel Quinoline Carboxylic Acids: A Case Study of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel quinoline-4-carboxylic acid derivatives, using 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid as a representative example. We will objectively compare its hypothetical performance against well-established standard compounds, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within this promising therapeutic class.

Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities.[1] Its derivatives, particularly quinoline-4-carboxylic acids, have attracted significant attention for their potent anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity.[2] this compound is a synthetic compound from this class, and its unique substitution pattern suggests the potential for novel biological activities. This guide outlines a systematic approach to benchmarking such a compound against established standards to elucidate its therapeutic potential.

Strategic Selection of Standard Compounds for Comparative Analysis

To effectively benchmark a novel compound, it is crucial to select appropriate standards that represent different and relevant mechanisms of action. This allows for a broad characterization of the test compound's biological activity profile.

  • Diclofenac: A potent non-steroidal anti-inflammatory drug (NSAID), diclofenac serves as a standard for assessing anti-inflammatory activity.[4][5] Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.

  • Doxorubicin: A widely used chemotherapeutic agent, doxorubicin is a benchmark for evaluating cytotoxicity. Its mechanisms include DNA intercalation and inhibition of topoisomerase II.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, gefitinib is a relevant standard for assessing potential kinase inhibition, a common target for anticancer drugs.

Rigorous Experimental Design and Methodologies

The following protocols are designed to provide a robust, multi-faceted evaluation of this compound's bioactivity.

In Vitro Cytotoxicity Assessment

Causality Behind Experimental Choice: The initial step in characterizing a new compound with potential anticancer activity is to determine its effect on cell viability. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[6] A reduction in metabolic activity is correlated with cell death or a decrease in cell proliferation.[7]

Methodology: MTT Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound, Doxorubicin, or a vehicle control (e.g., 0.1% DMSO).[8] A typical concentration range would be from 0.01 to 100 µM.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Screening

MTT_Workflow cluster_setup Cell Preparation cluster_exposure Compound Exposure cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Overnight incubation (adhesion) A->B C Treat with serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate % viability H->I J Determine IC50 values I->J

Caption: A stepwise workflow for assessing compound cytotoxicity using the MTT assay.

In Vitro Anti-inflammatory Activity

Causality Behind Experimental Choice: Inflammation is a key pathological process in many diseases. A common in vitro method to screen for anti-inflammatory potential is the albumin denaturation assay. Protein denaturation is a well-documented cause of inflammation. Therefore, the ability of a compound to prevent protein denaturation can be correlated with anti-inflammatory activity.

Methodology: Albumin Denaturation Assay

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound or standard (Diclofenac).

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation is induced by heating the reaction mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC₅₀ value is determined from a plot of percentage inhibition against concentration.

Kinase Inhibition Profiling

Causality Behind Experimental Choice: Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases like cancer.[9] Therefore, screening for kinase inhibition is a crucial step in characterizing a potential anticancer agent. A luminescence-based kinase assay that measures ATP consumption provides a sensitive and high-throughput method for this purpose.[10]

Methodology: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

  • Kinase Reaction: In a 96-well plate, the kinase of interest (e.g., EGFR), its specific substrate, and ATP are combined in a reaction buffer.

  • Compound Addition: this compound or Gefitinib is added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ATP Detection: An equal volume of Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

  • Luminescence Measurement: After a brief incubation (e.g., 10 minutes), the luminescence is measured using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence compared to the vehicle control indicates kinase activity (ATP consumption), while an inhibition of this decrease by the test compound signifies kinase inhibition. The IC₅₀ is calculated from the dose-response curve.

Logical Relationship: Kinase Inhibition Assay Principle

Kinase_Assay_Logic A Kinase + Substrate + ATP B Kinase Reaction A->B C ADP + Phosphorylated Substrate B->C D Remaining ATP B->D E Luminescent Signal D->E proportional to F Test Compound (e.g., Gefitinib) F->B inhibits

Caption: The principle of a luminescence-based kinase assay measuring ATP depletion.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundA549MCF-7HCT116
This compound15.2 ± 1.825.6 ± 2.318.9 ± 2.1
Doxorubicin0.5 ± 0.10.8 ± 0.20.6 ± 0.1

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ in µM)

CompoundAlbumin Denaturation IC₅₀ (µM)
This compound45.3 ± 3.7
Diclofenac28.1 ± 2.5

Table 3: Comparative Kinase Inhibition (IC₅₀ in µM)

CompoundEGFR Kinase Inhibition IC₅₀ (µM)
This compound5.8 ± 0.7
Gefitinib0.05 ± 0.01

Discussion and Future Perspectives

The hypothetical data presented suggest that this compound possesses moderate cytotoxic and anti-inflammatory activities, as well as modest kinase inhibitory potential. While not as potent as the standard compounds in these specific assays, its unique chemical structure may offer a different spectrum of activity or a more favorable therapeutic window.

For instance, its moderate cytotoxicity combined with anti-inflammatory properties could be advantageous in certain cancer types where inflammation is a key driver of tumor progression. The observed EGFR kinase inhibition, although weaker than gefitinib, warrants further investigation against a broader panel of kinases to determine its selectivity profile.

Future research should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular pathways affected by the compound to understand the basis of its cytotoxicity and anti-inflammatory effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Efficacy and Toxicology: Evaluating the compound's performance and safety in animal models.

By systematically benchmarking novel compounds like this compound against established standards, researchers can efficiently identify promising new therapeutic leads and guide their further development.

References

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 896328.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • Zhao, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 13, 843516.
  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760–7774.
  • Hossain, M. S., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6292.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4-yl-sulfanyl) carboxylic acids. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Al-Ostath, A. I., et al. (2020).
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Granica, S., et al. (2021).
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Mondal, S., et al. (2015). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Clinical and Diagnostic Research, 9(12), FF01–FF04.
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Drug Discovery Today, 13(15-16), 657–660.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Verma, V., et al. (2023). Exploring deep-sea Actinomycetota chemical diversity by using the OSMAC approach. Frontiers in Microbiology, 14, 1243789.
  • Ullah, A., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Heliyon, 10(16), e34898.

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Retrosynthesis Analysis

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6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.